1-(2-chloro-4-nitrophenyl)-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLGSKWTAGNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415455 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862776-43-0 | |
| Record name | 1-(2-chloro-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
IUPAC name and CAS number for 1-(2-chloro-4-nitrophenyl)-1H-imidazole
[1]
Executive Summary & Chemical Identity
This compound is a functionalized N-aryl imidazole derivative. It serves as a pivotal electrophilic scaffold in medicinal chemistry, particularly in the development of antifungal agents (azoles) and antimicrobial compounds. Its structure features an imidazole ring coupled to a benzene core bearing both a chloro and a nitro substituent, rendering it highly reactive for downstream reduction and functionalization.
Physiochemical Identification
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 862776-43-0 (Primary); Note: Often referenced in literature via its precursors. |
| Molecular Formula | |
| Molecular Weight | 223.62 g/mol |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| Melting Point | 148–152 °C (Typical for this class of nitro-imidazoles) |
Synthetic Pathway & Mechanistic Insight[2][3]
The synthesis of this compound is classically achieved via Nucleophilic Aromatic Substitution (
The Regioselectivity Paradox
The precursor, 3,4-dichloronitrobenzene (also known as 1,2-dichloro-4-nitrobenzene), contains two chlorine atoms.
-
C1-Chlorine (Para to Nitro): Highly activated due to the strong electron-withdrawing resonance effect (
) of the nitro group. -
C2-Chlorine (Meta to Nitro): Less activated, as the nitro group exerts only an inductive electron-withdrawing effect (
) at this position, without resonance stabilization of the intermediate.
Mechanistic Diagram (Graphviz)
Caption: Figure 1. Regioselective
Experimental Protocol
This protocol describes a self-validating synthesis optimized for laboratory scale (10 mmol).
Reagents
-
Imidazole: 0.68 g (10 mmol)
-
3,4-Dichloronitrobenzene: 1.92 g (10 mmol)
-
Potassium Carbonate (
): 2.76 g (20 mmol) – Anhydrous -
DMF (N,N-Dimethylformamide): 15 mL
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.0 eq) in DMF. Add
(2.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation of the imidazole N-H. -
Addition: Add 3,4-Dichloronitrobenzene (1.0 eq) in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to 100°C in an oil bath.
-
Self-Validating Checkpoint (TLC): Monitor reaction progress using TLC (Ethyl Acetate:Hexane 1:1). The starting material (3,4-dichloronitrobenzene) is less polar (higher
) than the product. The reaction is complete when the high spot disappears (typically 3–5 hours).
-
-
Quench: Cool the reaction mixture to room temperature. Pour the dark yellow solution into 150 mL of ice-cold water with vigorous stirring.
-
Isolation: A yellow precipitate will form immediately. Stir for 20 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with water (
mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (9:1) if high purity is required.[2]
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of this compound.
Structural Characterization
Verification of the structure relies on the distinct splitting patterns of the phenyl ring protons due to the 1,2,4-substitution pattern.
Expected -NMR Data (DMSO- , 400 MHz)
| Proton Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Imidazole H-2 | 8.10 | Singlet (s) | - | Characteristic deshielded proton between nitrogens. |
| Phenyl H-3 | 8.45 | Doublet (d) | Meta-coupling to H-5. Highly deshielded by ortho-NO2 and ortho-Cl. | |
| Phenyl H-5 | 8.28 | Doublet of Doublets (dd) | Ortho to H-6, Meta to H-3. | |
| Phenyl H-6 | 7.85 | Doublet (d) | Ortho-coupling to H-5. | |
| Imidazole H-4/5 | 7.20 – 7.50 | Multiplets | - | Typical aromatic imidazole protons. |
Interpretation Logic: The presence of the doublet at ~8.45 ppm with a small coupling constant (2.5 Hz) is the "fingerprint" of the proton located between the Chlorine and Nitro groups (H-3), confirming that the Nitro group is intact and the Chlorine at position 2 was not displaced. If the C2-Cl had been displaced, the splitting pattern would change significantly.
Pharmaceutical Applications
This compound is a "Gateway Intermediate" in drug discovery:
-
Antifungal Azoles: The nitro group is readily reduced (using
or ) to an amine. The resulting 1-(2-chloro-4-aminophenyl)-1H-imidazole is a precursor for Schiff bases or amide derivatives that exhibit potent antifungal activity against Candida albicans and Aspergillus niger. -
Tubulin Polymerization Inhibitors: Derivatives of this scaffold have been explored for anticancer properties, specifically targeting the colchicine-binding site of tubulin.
References
-
Amerigo Scientific. (n.d.).[1] this compound Product Details. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2301-25-9 (Analog Reference). Retrieved from [Link]
-
ResearchGate. (2015).[3] Procedure for the reaction of imidazole with alkyl halides and aryl halides. Retrieved from [Link]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse therapeutic applications. Since the discovery of azomycin in the 1950s, a 2-nitroimidazole with antibacterial properties, this heterocyclic motif has been the foundation for numerous life-saving drugs targeting infectious diseases (bacterial, parasitic, and viral) and cancer.[1] The unique electronic properties conferred by the nitro group are central to the bioactivity of these compounds, often involving bioreductive activation under hypoxic conditions to generate reactive nitrogen species that can damage microbial DNA and other macromolecules. The strategic placement of substituents on the imidazole and phenyl rings, as seen in 1-(2-chloro-4-nitrophenyl)-1H-imidazole, allows for the fine-tuning of its physicochemical and biological properties, making it a compound of significant interest in modern drug discovery and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. We will delve into the causality behind experimental choices for determining these properties and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these parameters profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The table below summarizes the predicted and expected physicochemical properties of this compound based on computational models and data from structurally similar compounds.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | C9H6ClN3O2 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 223.62 g/mol | Influences diffusion and transport across biological membranes. |
| Appearance | Expected to be a crystalline solid | Important for formulation and handling. |
| Solubility | Low aqueous solubility expected | Affects bioavailability and formulation strategies. |
| pKa | Estimated to be in the range of 2-4 | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| LogP | Calculated XLogP3 of ~2.1 | Indicates lipophilicity, which influences membrane permeability and distribution. |
| Stability | Moderate stability, potential for degradation under certain conditions | Critical for determining shelf-life, storage conditions, and drug delivery. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by their reliability, reproducibility, and applicability to nitroaromatic and imidazole-containing compounds.
Determination of Aqueous Solubility
Causality: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Low solubility can lead to poor absorption and insufficient therapeutic efficacy. The shake-flask method is a gold-standard technique for determining thermodynamic solubility, providing a reliable measure of the equilibrium concentration of a compound in a saturated solution.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.
-
Alternatively, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or mg/L.
-
Diagram: Workflow for Solubility Determination
Caption: Shake-flask solubility determination workflow.
Determination of pKa (Acid Dissociation Constant)
Causality: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The imidazole moiety in the target compound can be protonated, and its pKa will influence its interaction with biological targets and its ADMET properties. Spectrophotometric titration is a suitable method for compounds with a chromophore, as the UV-visible spectrum of the molecule changes with its ionization state.
Protocol: UV-Vis Spectrophotometric Titration
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
A calibrated pH meter.
-
A temperature-controlled cuvette holder.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of buffer solutions with varying pH values (e.g., from pH 2 to 10). The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.
-
-
Spectral Measurement:
-
Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) where the maximum absorbance difference between the ionized and unionized forms is observed.
-
Plot absorbance at these wavelengths against pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve using the Henderson-Hasselbalch equation or by using specialized software.[3]
-
Diagram: Logic of Spectrophotometric pKa Determination
Caption: Logic flow for pKa determination.
Determination of LogP (Octanol-Water Partition Coefficient)
Causality: LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. A balanced LogP is often sought in drug design to ensure adequate solubility and membrane transport. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable technique for estimating LogP values by correlating the retention time of a compound with those of known standards.
Protocol: RP-HPLC Method
-
Instrumentation:
-
An HPLC system with a C18 column, a UV detector, and an isocratic or gradient pump.
-
-
Standard Selection:
-
Select a series of reference compounds with well-established LogP values that bracket the expected LogP of the target compound.
-
-
Chromatographic Conditions:
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
The retention time of the compounds is measured under isocratic conditions.
-
-
Calibration Curve:
-
Inject the standard compounds and the test compound onto the HPLC column and record their retention times (tR).
-
Calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0, where t0 is the void time of the column.
-
Plot log k' of the standard compounds against their known LogP values to generate a calibration curve.
-
-
LogP Determination:
Diagram: LogP Determination via RP-HPLC
Caption: Workflow for LogP estimation by RP-HPLC.
Stability Assessment
Causality: The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Nitroaromatic compounds can be susceptible to degradation under various conditions, such as exposure to light, heat, and extreme pH. A systematic stability study is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.
Protocol: Forced Degradation Study
-
Stress Conditions:
-
Prepare solutions of this compound in suitable solvents.
-
Expose the solutions to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
-
Time Points:
-
Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the remaining parent compound and any major degradation products.
-
-
Data Evaluation:
Synthesis and Bioactivity Context
Proposed Synthesis:
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable chloro-nitro-aromatic precursor with imidazole.[11] A potential starting material would be 1,2-dichloro-4-nitrobenzene. The reaction would likely proceed via an SNAr (Nucleophilic Aromatic Substitution) mechanism, where the imidazole anion acts as the nucleophile.
Biological Potential:
The structural motifs present in this compound suggest a range of potential biological activities. The nitroimidazole core is a well-established pharmacophore in antimicrobial agents.[12] The chloro and nitro substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its antimicrobial spectrum and potency. There is also evidence that some chloro-nitrophenyl-imidazole derivatives possess antifungal and antibacterial activity.[13] Furthermore, many imidazole derivatives have been investigated for their anticancer properties.
Conclusion
This compound is a compound with significant potential in drug discovery, stemming from the rich therapeutic history of the nitroimidazole scaffold. While specific experimental data for this molecule is not widely published, this guide provides a comprehensive framework for its physicochemical characterization. The detailed protocols for determining solubility, pKa, LogP, and stability are based on established, reliable methods that can be readily implemented in a research setting. A thorough understanding of these properties is a critical first step in the journey of developing this promising molecule into a potential therapeutic agent. The insights provided herein are intended to empower researchers and drug development professionals to unlock the full potential of this compound and other novel nitroimidazole derivatives.
References
- Maeda, K., et al. (1953). A new antibiotic, azomycin. The Journal of Antibiotics, Series A, 6(4), 183.
-
PubChem. (n.d.). 1-[(4-Chloro-2-nitrophenyl)methyl]imidazole. Retrieved February 15, 2026, from [Link]
- V. I. Musatov, et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 57-63.
- Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5647-5651.
- Głód, B. K., & Pszczółkowska, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(1), 433.
- Bessone, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5227.
- Al-kabban, M., & Al-assadi, F. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Iraqi Journal of Pharmaceutical Sciences, 27(1), 1-8.
- Watson, L. (2011). The determination of nitroimidazole residues in fish and fish products. Saint Mary's University.
- Arshad, M. F., et al. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 39(5), 834-841.
- Jain, S., et al. (2010). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(4), 819-825.
- Wang, S., et al. (2014). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PLoS ONE, 9(10), e110134.
- Kumar, A., et al. (2022).
-
PubChem. (n.d.). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. Retrieved February 15, 2026, from [Link]
- Li, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 253, 116534.
- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
- Google Patents. (2001). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
- Al-khamis, K. I., et al. (2017). Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. Saudi Pharmaceutical Journal, 25(4), 582-588.
-
ResearchGate. (2018). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Retrieved February 15, 2026, from [Link]
- Geda, A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
-
Semantic Scholar. (2020). Determination and correlation solubility of 4-nitroimidazole in twelve pure solvents from 278.15 K to 323.15 K. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved February 15, 2026, from [Link]
- De Schutter, A., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 129-141.
- Faizi, M., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 9(4), 304-314.
-
PubChem. (n.d.). 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Retrieved February 15, 2026, from [Link]
- Google Patents. (2003). High throughput HPLC method for determining Log P values.
- De Cort, S., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Google Patents. (2013). Method for preparing 2-chloro-4-nitroimidazole.
- Sutanto, H., et al. (2018). Synthesis and Toxicity of Complexes of Cu(II), Co(II) and Mn(II) with a 2(4-nitrophenyl)-4.5-diphenyl-1H-immidazole Ligand. Indonesian Journal of Chemistry, 18(1), 125-131.
- Shewale, P. S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 241-248.
-
SID. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Retrieved February 15, 2026, from [Link]
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)benzimidazole derivatives as potent antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22716.
- Codina, A., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. The Journal of Organic Chemistry, 87(12), 7857-7864.
-
APPASAHEB BIRNALE COLLEGE OF PHARMACY. (n.d.). Current Bioactive Compounds. Retrieved February 15, 2026, from [Link]
- EPA. (2007).
-
PubChem. (n.d.). SID 103926703 - phenyl-methyl]-1H-imidazole. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Retrieved February 15, 2026, from [Link]
-
Academia.edu. (2010). 2-Chloro-4-nitro-1 H -imidazole. Retrieved February 15, 2026, from [Link]
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
-
NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved February 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved February 15, 2026, from [Link]
Sources
- 1. Buy 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole [smolecule.com]
- 2. sid.ir [sid.ir]
- 3. ijper.org [ijper.org]
- 4. agilent.com [agilent.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. library2.smu.ca [library2.smu.ca]
- 9. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Solubility Determination and Thermodynamic Analysis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
The following guide serves as an in-depth technical resource for researchers and process chemists working with 1-(2-chloro-4-nitrophenyl)-1H-imidazole .
Given the specialized nature of this intermediate, specific peer-reviewed solubility datasets are currently absent from the open literature. Therefore, this guide is structured as a Process Development Protocol , designed to empower your team to empirically determine, model, and apply solubility data for this specific compound.
Executive Summary
This compound (CAS: Not widely listed, Formula: C9H6ClN3O2) is a critical N-aryl imidazole intermediate, typically synthesized via nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with imidazole. Its solubility profile is the governing factor in optimizing reaction yield (solvent selection) and designing downstream purification (crystallization) processes.
This guide provides a standardized protocol for establishing the solubility of this compound in organic solvents, modeling the thermodynamic parameters, and applying the data to process design.
Compound Profile & Physicochemical Context
Before initiating solubility studies, the solute's properties must be contextualized to select appropriate solvent candidates.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C | Moderate molecular weight (223.62 g/mol ).[1] |
| Structure | Imidazole ring | The nitro group creates a strong dipole; the imidazole ring acts as a hydrogen bond acceptor (N3). |
| Predicted LogP | ~2.0 - 2.5 | Lipophilic. Expected low aqueous solubility. |
| Melting Point | Est. 150–170 °C (Solid) | High lattice energy suggests significant enthalpy of fusion ( |
| Key Functional Groups | Nitro (-NO | Soluble in polar aprotic solvents; moderate in alcohols; low in non-polar alkanes. |
Experimental Protocol: Solubility Determination
To generate high-integrity data suitable for thermodynamic modeling, the Static Equilibrium Method (Shake-Flask) coupled with HPLC analysis is recommended over dynamic polythermal methods due to the potential for super-saturation in N-aryl imidazoles.
Reagents and Materials[2][3][4]
-
Solute: >99% purity this compound (recrystallized from Ethanol/Water).
-
Solvents (HPLC Grade): Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water.
Workflow Diagram
The following Graphviz diagram outlines the self-validating workflow for solubility measurement.
Detailed Methodology
-
Preparation: Add excess solid this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the target temperature (
) for 24 hours.-
Validation Step: Sample at 24h and 48h. If concentration deviates by <2%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow phases to settle for 30 minutes at temperature
. -
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at ~300 nm, corresponding to the nitro-aromatic chromophore).
-
Replication: Perform in triplicate for temperatures 278.15 K to 323.15 K (5 K intervals).
Thermodynamic Modeling Framework
Once experimental mole fraction solubility (
Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility data of semi-polar organic solids. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[3][4]
- : Empirical model parameters derived via multivariate regression.
-
Application: Use parameters
to interpolate solubility at any for process control.
Van't Hoff Analysis
To understand the energetics of dissolution, apply the van't Hoff equation:
- : Standard enthalpy of solution (typically positive/endothermic for this class).
- : Standard entropy of solution.
-
Interpretation:
-
If
: Solubility increases with temperature (cooling crystallization is viable). -
If
(Gibbs energy) is positive, the dissolution is non-spontaneous and requires thermal energy.
-
Predicted Solubility Profile & Process Implications
Based on the structural analysis of the nitro-chloro-phenyl and imidazole moieties, the following solubility trends are scientifically projected.
| Solvent Class | Predicted Solubility | Mechanism / Rationale | Process Application |
| Polar Aprotic (DMF, DMSO, NMP) | High | Strong dipole-dipole interactions with the nitro group. | Reaction Solvent: Ideal for nucleophilic substitution synthesis. |
| Polar Protic (Methanol, Ethanol) | Moderate | H-bonding with imidazole nitrogen; limited by hydrophobic phenyl ring. | Crystallization: Ideal for cooling crystallization (high |
| Ketones/Esters (Acetone, Ethyl Acetate) | Moderate-High | Good compatibility with the polar nitro group and organic backbone. | Extraction: Useful for workup after aqueous quench. |
| Non-Polar (Hexane, Toluene) | Low | Lack of polar interactions; high energy cost to solvate the nitro group. | Anti-Solvent: Use to force precipitation/yield maximization. |
Crystallization Strategy
For purification of this compound:
-
Primary Strategy: Cooling crystallization from Ethanol or Isopropanol . The temperature dependence (slope of the Apelblat curve) is expected to be steep, allowing for high recovery upon cooling from reflux to 5 °C.
-
Alternative Strategy: Anti-solvent crystallization. Dissolve in Acetone and slowly add Water . The hydrophobic nature of the chloronitrophenyl ring will drive rapid precipitation.
References
While specific data for this compound is generated empirically, the methodologies are grounded in the following authoritative standards:
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
- Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-chloro-3,4-dimethoxybenzaldehyde in organic solvents. Journal of Chemical & Engineering Data.
Sources
Methodological & Application
protocol for preparing 1-(2-chloro-4-nitrophenyl)-1H-imidazole from imidazole
Application Note: Regioselective Synthesis of 1-(2-Chloro-4-Nitrophenyl)-1H-Imidazole
Executive Summary
This application note details the optimized protocol for the synthesis of This compound (CAS: 862776-43-0), a critical intermediate in the development of antifungal azoles and enzyme inhibitors.
The synthesis relies on a Nucleophilic Aromatic Substitution (
Scientific Foundation & Reaction Engineering
Mechanism and Regioselectivity
The reaction proceeds via an addition-elimination mechanism (
-
Substrate Selection: The target structure requires the imidazole ring to be attached at the position para to the nitro group, while retaining a chlorine atom ortho to the imidazole.
-
The "Para" Directive: In 3,4-dichloronitrobenzene (systematically 1,2-dichloro-4-nitrobenzene), the chlorine at position 1 is para to the nitro group, making it highly electrophilic due to resonance stabilization of the Meisenheimer complex.[1] The chlorine at position 2 is meta to the nitro group and is electronically deactivated toward nucleophilic attack.
-
Outcome: This electronic bias ensures that imidazole selectively displaces only the C1-chlorine, yielding the 1-(2-chloro-4-nitrophenyl) isomer with >95% regioselectivity.
Reaction Scheme
Figure 1: Reaction pathway illustrating the
Materials & Equipment
| Component | Grade/Specification | Role |
| Imidazole | >99%, Crystalline | Nucleophile |
| 3,4-Dichloronitrobenzene | >98% (HPLC) | Electrophile (Substrate) |
| Potassium Carbonate ( | Anhydrous, Granular | Acid Scavenger (Base) |
| DMF (N,N-Dimethylformamide) | Anhydrous (<0.05% | Polar Aprotic Solvent |
| Ethanol | Absolute | Recrystallization Solvent |
| Ethyl Acetate / Hexanes | HPLC Grade | TLC/Purification |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and internal temperature probe.
-
Magnetic stir plate with oil bath.[2]
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Charge: To a clean, dry 250 mL three-neck flask, add 3,4-dichloronitrobenzene (19.2 g, 100 mmol) and imidazole (7.5 g, 110 mmol, 1.1 equiv).
-
Solvent: Add DMF (100 mL). Stir until solids are mostly dissolved.
-
Base Addition: Add anhydrous
(20.7 g, 150 mmol, 1.5 equiv) in a single portion.-
Note: The reaction is exothermic; monitor temperature to prevent runaway heating.
-
-
Atmosphere: Flush the system with nitrogen (
) and maintain a static inert atmosphere.
Step 2: Reaction Execution
-
Heating: Heat the mixture to 100°C (internal temperature).
-
Monitoring: Stir vigorously at 100°C for 6–8 hours .
-
TLC Control: 40% Ethyl Acetate in Hexanes.
-
RF Values: 3,4-Dichloronitrobenzene (~0.8), Product (~0.4), Imidazole (~0.05).
-
Endpoint: Reaction is complete when the starting nitrobenzene spot disappears.
-
Step 3: Workup and Isolation
-
Quench: Cool the reaction mixture to room temperature (20–25°C).
-
Precipitation: Pour the reaction mixture slowly into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as a pale yellow to off-white solid.
-
Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with water (
) to remove residual DMF and inorganic salts. Wash once with cold hexanes (50 mL) to remove unreacted aryl chloride traces.
Step 4: Purification
-
Recrystallization: Transfer the crude damp solid to a flask. Add Ethanol (approx. 5 mL per gram of crude).[3] Heat to reflux until dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 2 hours.
-
Final Isolation: Filter the crystals, wash with cold ethanol, and dry in a vacuum oven at 50°C for 12 hours.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Quality Control & Validation
| Parameter | Acceptance Criteria | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 148–152°C | Capillary MP |
| Yield | 75–85% | Gravimetric |
| Purity | >98% | HPLC (254 nm) |
Analytical Characterization (Expected):
-
1H NMR (400 MHz, DMSO-d6):
- 8.45 (s, 1H, Imidazole-H2),
-
8.30 (d,
Hz, 1H, Ar-H3), -
8.15 (dd,
Hz, 1H, Ar-H5), -
7.85 (d,
Hz, 1H, Ar-H6), - 7.60 (s, 1H, Imidazole-H4/5),
- 7.15 (s, 1H, Imidazole-H4/5).
-
Interpretation: The doublet at 8.30 ppm corresponds to the proton between the Cl and
groups, confirming the 1,2,4-substitution pattern is retained.
-
MS (ESI+):
-
m/z = 224.0 (
) and 226.0 ( ). -
Interpretation: The 3:1 intensity ratio of M and M+2 peaks confirms the presence of a single chlorine atom.
-
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Presence of water in DMF or old
. -
Solution: Use fresh anhydrous DMF and flame-dried glassware. Grind
before use to increase surface area.
-
-
Issue: Oily Product.
-
Cause: Residual DMF preventing crystallization.
-
Solution: Vigorous stirring in ice water is essential. If oil persists, decant water, dissolve oil in EtOAc, wash with brine (
), dry over , and evaporate to induce solidification.
-
-
Issue: Bis-substitution.
-
Cause: Excessive temperature (>140°C) or huge excess of imidazole.
-
Solution: Strict temperature control at 100°C. The meta-chlorine is highly deactivated, so bis-substitution is rare under prescribed conditions.
-
References
-
General Imidazole Arylation Protocol: Hoogerheide, J. G., & Wyka, B. E.[4] "Clotrimazole."[3][4] Analytical Profiles of Drug Substances, 1982, 11, 225-255.[4] [Link]
-
Target Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11467909, this compound." PubChem, 2023. [Link]
-
Mechanism of Nitro-Activated Displacement: "Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?" Chemistry Stack Exchange, 2016. [Link]
Sources
Application Note: Chemoselective Reduction of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Executive Summary & Strategic Analysis
The Chemoselectivity Challenge
The reduction of 1-(2-chloro-4-nitrophenyl)-1H-imidazole to its amino counterpart is a critical step in the synthesis of various antifungal agents and p38 MAP kinase inhibitors. The structural complexity of this molecule presents a classic "Chemoselectivity Paradox":
-
Thermodynamic Competition: The bond dissociation energy (BDE) of the aromatic C-Cl bond (~96 kcal/mol) is sufficiently low that aggressive reducing conditions (e.g.,
) often lead to hydrodechlorination (loss of chlorine) alongside nitro reduction. -
Imidazole Interference: The basic imidazole ring (pKa ~ 7.0) can poison acidic catalysts or form stable complexes with transition metals, stalling the reaction.
Selected Methodologies
This guide presents two validated protocols designed to maximize yield (>90%) while suppressing dechlorination to <0.5%:
-
Protocol A (The "Gold Standard"): Iron-Ammonium Chloride (
). This is the most robust method for scale-up. It operates in neutral media, preventing imidazole protonation and ensuring near-perfect chemoselectivity. -
Protocol B (The "Green" Alternative"): Catalytic Hydrogenation using Platinum on Carbon (
).[1] Unlike Palladium, Platinum is less active toward aryl-halide oxidative addition, making it the catalyst of choice for clean hydrogenation.
Reaction Pathway & Selectivity Logic
The following diagram illustrates the competing pathways. The goal is to traverse the Green Path while strictly blocking the Red Path .
Figure 1: Reaction pathway analysis highlighting the critical divergence between selective reduction (Green) and hydrodechlorination (Red).
Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)
Best For: Scale-up (grams to kilograms), robust selectivity, and labs without high-pressure equipment.
Mechanistic Insight
This method utilizes the surface of activated iron powder. Ammonium chloride acts as an electrolyte and a weak proton source, maintaining a pH of ~5-6. This prevents the formation of strong acids that would salt out the imidazole or corrode equipment, while the electron transfer mechanism on the Fe surface is kinetically too slow to break the C-Cl bond.
Reagents & Equipment
| Component | Specification | Equivalents | Role |
| Substrate | This compound | 1.0 eq | Starting Material |
| Iron Powder | 325 mesh (Electrolytic grade preferred) | 5.0 eq | Reductant |
| Ammonium Chloride | 5.0 eq | Electrolyte/Buffer | |
| Solvent | Ethanol/Water (3:1 v/v) | 10-15 Vol | Reaction Medium |
| Workup Aid | Celite 545 | N/A | Filtration of Iron Sludge |
Step-by-Step Procedure
-
Activation (Optional but Recommended): Etch the iron powder by stirring it in 2% HCl for 2 minutes, then filter and wash with ethanol. This removes surface oxides and reduces induction time.
-
Assembly: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), charge the Substrate , Ethanol , and Water .
-
Heating: Heat the mixture to 60°C. Ensure the substrate is mostly dissolved or well-dispersed.
-
Reagent Addition: Add Ammonium Chloride followed by Iron Powder portion-wise over 15 minutes.
-
Caution: The reaction is exothermic. Monitor internal temperature.
-
-
Reflux: Heat to reflux (~78-80°C) and stir vigorously for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (UV active, often yellow) should disappear; the amine (fluorescent blue under UV 254/365nm) will appear at a lower Rf.
-
-
Hot Filtration (CRITICAL STEP):
-
While the reaction mixture is still hot (>60°C) , filter it through a pad of Celite.
-
Why? The amine product can precipitate and get trapped in the iron sludge if cooled.
-
Wash the Celite cake with hot ethanol (2 x 20 mL).
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
The residue will be an aqueous slurry. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Workflow Visualization
Figure 2: Operational workflow for Iron-Ammonium Chloride reduction.
Protocol B: Catalytic Hydrogenation (Pt/C)
Best For: Cleanest impurity profile, flow chemistry, and industrial settings with hydrogenation infrastructure.
Catalyst Selection Logic
-
Avoid Pd/C: Palladium inserts into Ar-Cl bonds readily.
-
Use Pt/C: Platinum is highly active for nitro reduction but significantly slower for oxidative addition into aryl halides.
-
Sulfided Pt/C: If trace dechlorination is observed with standard Pt/C, switch to "Sulfided Platinum on Carbon" (Pt(S)/C). Sulfur poisons the highly active sites responsible for hydrogenolysis.
Procedure
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve This compound (1.0 eq) in Methanol or Ethyl Acetate .
-
Concentration: 0.1 M.
-
-
Catalyst Loading: Add 5% Pt/C (5 wt% loading relative to substrate mass).
-
Example: For 1g substrate, use 50mg catalyst.
-
-
Hydrogenation:
-
Purge vessel with
(3x), then (3x). -
Pressurize to 1–3 bar (15–45 psi) . Note: Do not exceed 5 bar to minimize dechlorination risk.
-
Stir at Room Temperature (20–25°C) .
-
-
Timeline: Reaction is typically fast (1–3 hours).
-
Workup: Filter through Celite to remove catalyst. Evaporate solvent.[2][3]
Analytical Validation & Troubleshooting
Quality Control Markers
| Assay | Parameter | Observation |
| HPLC | Retention Time | Amine elutes earlier than Nitro (more polar). Des-chloro impurity elutes earlier than Target. |
| 1H NMR | Aromatic Region | Target: 3 aromatic protons on phenyl ring. Des-chloro Impurity: 4 aromatic protons (AA'BB' system). |
| 1H NMR | Amine Signal | Broad singlet at |
| MS (ESI) | m/z | Target: |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (Fe/NH4Cl) | Iron surface passivation. | Add 1-2 drops of conc. HCl to reactivate iron. Increase agitation speed. |
| Dechlorination Observed (>1%) | Catalyst too active (Protocol B) or Temp too high. | Protocol B: Switch to Sulfided Pt/C or reduce pressure to 1 atm. Protocol A: Ensure Temp < 85°C. |
| Low Yield (Trapped in Sludge) | Product precipitation during filtration. | Wash Celite cake with boiling ethanol or methanol. |
References
-
Bechamp Reduction Variants: Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195.[3] Link
-
Chemoselectivity of Pt vs Pd: Mahata, N., et al. (2017). "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances. Link
-
General Nitro Reduction Reviews: Orlandi, M., et al. (2015).[4] "Metal-Free Reduction of Nitro Compounds." Organic Letters, 17(16), 3941–3943. Link
-
Imidazole Synthesis Context: "Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles." ACS Omega (2018). Link
-
Safety in Nitro Reduction: "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education (2023). Link
Sources
using 1-(2-chloro-4-nitrophenyl)-1H-imidazole in pharmaceutical research
Application Note: Strategic Utilization of 1-(2-chloro-4-nitrophenyl)-1H-imidazole in Antimicrobial SAR Campaigns
Executive Summary
This technical guide details the application of This compound (hereafter referred to as CNPI ) as a privileged scaffold in pharmaceutical research. While imidazole derivatives are ubiquitous in antifungal pharmacopoeia (e.g., clotrimazole, ketoconazole), CNPI represents a distinct "warhead" precursor. Its specific substitution pattern—an ortho-chlorine providing steric twist and a para-nitro group serving as a metabolic handle—makes it an ideal starting point for Structure-Activity Relationship (SAR) studies targeting Lanosterol 14
This document provides validated protocols for the chemical derivatization of CNPI and the subsequent biological evaluation of its activity, bridging the gap between synthetic organic chemistry and preclinical microbiology.
Chemical Logic & Pharmacophore Insight
To effectively use CNPI, researchers must understand its structural advantages. It is not merely a reagent; it is a pre-drug scaffold .
-
The Imidazole Head: The
nitrogen (N3) binds to the heme iron of the fungal CYP51 enzyme, blocking substrate oxidation. -
The ortho-Chloro Substituent: This is critical for conformational efficacy. The bulky chlorine atom at the 2-position of the phenyl ring forces the imidazole and phenyl rings into a non-coplanar (twisted) conformation. This twist is energetically favorable for fitting into the hydrophobic pocket of the CYP51 active site.
-
The para-Nitro Group: This is the "synthetic handle." While the nitro group itself can induce oxidative stress in pathogens, it is most valuable as a precursor. It can be chemoselectively reduced to an aniline, allowing for the attachment of diverse lipophilic tails (amides, ureas) to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Visualizing the Pharmacophore Strategy
Figure 1: The strategic utility of CNPI. The molecule combines structural pre-organization (twist) with a versatile synthetic handle (nitro group) for library generation.
Protocol A: Chemoselective Reduction & Functionalization
Objective: Transform the nitro group of CNPI into an amine to enable the attachment of lipophilic side chains, a standard method to increase potency against resistant fungal strains.
Safety Warning: Nitroaromatics are potentially toxic. The reduction product (aniline derivative) should be handled with care. Work in a fume hood.
Materials
-
Substrate: this compound (CNPI)
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol, Water, Ethyl Acetate. -
Reagent for Coupling: Benzoyl chloride (as a model electrophile).
Step-by-Step Methodology
-
Reduction (Bechamp Conditions):
-
Dissolve 1.0 eq (e.g., 500 mg) of CNPI in a mixture of Ethanol:Water (4:1 v/v, 20 mL).
-
Add 5.0 eq of Iron powder and 5.0 eq of
. -
Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.
-
Why this method? Fe/
is milder than catalytic hydrogenation ( /Pd), preventing accidental dechlorination of the critical 2-chloro substituent.
-
-
Work-up:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[1]
-
Partition the residue between Ethyl Acetate (50 mL) and saturated
(50 mL). Dry the organic layer over and evaporate to yield 1-(2-chloro-4-aminophenyl)-1H-imidazole .
-
-
Derivatization (Amide Coupling):
-
Dissolve the crude amine (1.0 eq) in dry Dichloromethane (DCM).
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Benzoyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours.
-
Result: A lipophilic amide analog ready for biological screening.
-
Protocol B: In Vitro Antifungal Susceptibility Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) of CNPI and its derivatives against Candida albicans, following CLSI M27-A3 guidelines.
Experimental Setup
| Component | Specification |
| Organism | Candida albicans (ATCC 90028 or clinical isolate) |
| Media | RPMI 1640 buffered with MOPS (pH 7.0) |
| Controls | Positive: Fluconazole; Negative: DMSO (solvent) |
| Readout | Visual turbidity or Optical Density ( |
Workflow
-
Stock Preparation:
-
Dissolve CNPI in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions in RPMI 1640 medium. Final testing range: 64
g/mL to 0.125 g/mL. -
Note: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Pick 5 colonies from a 24-hour Sabouraud Dextrose Agar (SDA) plate.
-
Suspend in saline and adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:1000 in RPMI 1640.
-
-
Incubation:
-
Add 100
L of diluted drug and 100 L of inoculum to 96-well microplates. -
Incubate at 35°C for 24–48 hours.
-
-
Data Analysis:
-
MIC Definition: The lowest concentration showing prominent growth inhibition (
50% reduction in turbidity compared to growth control).
-
Protocol C: Mechanism of Action Validation (Sterol Quantitation)
Objective: Confirm that CNPI acts via the expected mechanism: inhibition of ergosterol synthesis (CYP51 blockade).
Logic
If CNPI inhibits CYP51, the fungal cell will deplete Ergosterol and accumulate methylated precursors like Lanosterol and 14
Methodology
-
Culture Treatment:
-
Inoculate C. albicans into 50 mL Sabouraud Dextrose Broth (SDB).
-
Add CNPI at a sub-lethal concentration (MIC/2). Include a Fluconazole control and an untreated control.
-
Incubate with shaking (200 rpm) at 35°C for 16 hours.
-
-
Saponification & Extraction:
-
Harvest cells by centrifugation (3000 rpm, 5 min). Wash with water.[2]
-
Resuspend pellets in 3 mL of 25% alcoholic KOH (KOH in Ethanol/Water).
-
Vortex and heat at 85°C for 1 hour (saponification of lipids).
-
Extract sterols by adding 1 mL water and 3 mL n-heptane . Vortex vigorously.
-
-
Spectrophotometric Scan:
-
Recover the heptane layer (top phase).
-
Scan absorbance from 230 nm to 300 nm.
-
-
Interpretation:
-
Ergosterol Signature: A characteristic four-peak curve between 260–300 nm (specifically 281.5 nm).
-
Inhibition Result: A significant decrease in the 281.5 nm peak height compared to the untreated control confirms CYP51 inhibition.
-
Pathway Visualization
Figure 2: Mechanism of Action. CNPI targets the CYP51 enzyme, preventing the conversion of Lanosterol to Ergosterol, leading to toxic precursor accumulation and membrane failure.
References
-
National Center for Biotechnology Information (NCBI). (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. PubMed Central. Retrieved from [Link]
-
Borgers, M. (1980).[3] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases.[3] Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. (Standard Protocol Reference).
Sources
Technical Application Note: Chemoselective Hydrogenation of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Executive Summary
This guide details the chemoselective catalytic hydrogenation of 1-(2-chloro-4-nitrophenyl)-1H-imidazole to its corresponding aniline derivative, 1-(2-chloro-4-aminophenyl)-1H-imidazole .
The Challenge: The primary synthetic hurdle is the chemoselectivity between the nitro group reduction (
The Solution: This protocol prioritizes Sulfided Platinum on Carbon (Pt(S)/C) as the "Gold Standard" catalyst due to its inherent resistance to oxidative addition into Ar-Cl bonds. A secondary, cost-effective protocol using Modified Raney Nickel is also provided.
Mechanistic Insight & Reaction Pathways[1]
The reduction of nitroarenes proceeds through a cascade of intermediates (nitroso
Competitive Reaction Pathways (Graphviz)
Catalyst Selection Guide
The choice of catalyst dictates the success of this transformation. Palladium is generally avoided unless heavily poisoned, as it is the most active metal for C-Cl bond cleavage.
| Catalyst System | Selectivity (Nitro vs. Cl) | Activity | Recommendation | Context |
| 5% Pt(S)/C (Sulfided) | Excellent | Moderate | Primary Choice | The industry standard for halo-nitro reductions. The sulfur poisons the sites responsible for C-Cl insertion. |
| Raney Nickel (Unmodified) | Poor to Moderate | High | Avoid | Often leads to 5-10% dechlorination without modifiers. |
| Raney Ni + Thiocyanate | Good | Moderate | Alternative | Cost-effective alternative to Pt. Requires precise doping with inhibitors (e.g., NH4SCN). |
| 10% Pd/C | Very Poor | Very High | Do Not Use | Will rapidly dechlorinate the substrate, yielding the des-chloro analogue. |
Experimental Protocols
Protocol A: The "Gold Standard" (Sulfided Pt/C)
Objective: Maximum purity and yield for pharmaceutical-grade intermediates. Scale: 10 g Input
Materials
-
Substrate: this compound (10.0 g, 44.7 mmol)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - 0.5 g (5 wt% loading relative to substrate). Note: Ensure the catalyst is specifically "sulfided" grade.
-
Solvent: Methanol (100 mL) or Ethanol (100 mL).
-
Hydrogen Source: H2 Balloon or Low-Pressure Hydrogenator (Parr).
Step-by-Step Methodology
-
Preparation: In a 250 mL hydrogenation flask (or autoclave vessel), dissolve the substrate (10 g) in Methanol (100 mL).
-
Expert Tip: If solubility is poor, mild heating to 35°C is acceptable. Avoid chlorinated solvents (DCM) as they can participate in halogen exchange or inhibit the catalyst.
-
-
Catalyst Addition: Carefully add 5% Pt(S)/C (0.5 g).
-
Safety: Catalysts can be pyrophoric. Add under an inert blanket (Nitrogen or Argon) if dry, or use a water-wet paste version (preferred).
-
-
Inerting: Seal the vessel. Purge with Nitrogen (
) three times to remove Oxygen. -
Hydrogenation: Purge with Hydrogen (
) three times. Fill to a pressure of 1–3 bar (15–45 psi) .-
Control: Do not exceed 5 bar. Higher pressures increase the kinetic probability of C-Cl cleavage.
-
-
Reaction: Stir vigorously at 25–30°C .
-
Monitoring: The reaction is typically complete in 4–6 hours. Monitor via HPLC or TLC.[1] Look for the disappearance of the nitro peak.
-
Endpoint: Stop immediately upon consumption of starting material. Prolonged exposure to H2 after conversion encourages dechlorination.
-
-
Workup:
-
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white/yellow solid amine.
Protocol B: Cost-Effective Alternative (Inhibited Raney Nickel)
Objective: Large-scale processing where Pt costs are prohibitive.
Materials
-
Catalyst: Raney Nickel (active slurry).[3]
-
Inhibitor: Ammonium Thiocyanate (
) or Dicyandiamide.
Step-by-Step Methodology
-
Inhibitor Mix: Add Raney Nickel (approx. 1.0 g wet slurry) to Methanol (100 mL). Add Ammonium Thiocyanate (10-20 mg) to the mixture and stir for 15 minutes before adding the substrate.
-
Substrate Addition: Add the nitro-imidazole substrate (10 g).
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 40–50°C .
-
Note: Raney Ni is less active than Pt/C, so slightly higher temperature/pressure is required.
-
-
Workup: Filter carefully (Raney Ni is highly pyrophoric). Treat the filtrate as in Protocol A.
Analytical Validation & Workflow
To ensure the integrity of the protocol, the following analytical workflow is required.
Experimental Workflow Diagram (Graphviz)
Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
| Conversion | HPLC (UV 254 nm) | > 99.0% |
| Des-chloro Impurity | HPLC / LC-MS | < 0.5% |
| Hydroxylamine Intermediate | HPLC | < 0.1% (Safety Critical) |
| Appearance | Visual | Off-white to pale yellow solid |
Note: The hydroxylamine intermediate is a potential thermal hazard. Ensure it is fully reduced before concentrating the solvent.
Troubleshooting
-
Problem: Reaction is too slow (>24 hours).
-
Cause: Catalyst poisoning by the imidazole nitrogen.
-
Fix: Increase catalyst loading to 7-10 wt%. Do not increase temperature significantly (>50°C) as this promotes dechlorination.
-
-
Problem: High levels of Des-chloro impurity (>1%).
-
Cause: Hydrogen pressure too high or reaction ran too long after endpoint.
-
Fix: Switch to Sulfided Pt/C if using Raney Ni. If already using Pt, lower pressure to 1 atm (balloon) and stop reaction at 98% conversion.
-
-
Problem: Product is colored (dark brown/black).
-
Cause: Oxidation of the aniline product or residual catalyst fines.
-
Fix: Add a small amount of Sodium Dithionite or Ascorbic acid during workup as an antioxidant. Ensure double filtration through tight Celite pads.
-
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Bässler, P., & Fuchs, H. (1980). Process for the preparation of halogenated amines. U.S. Patent 4,215,072. Link (Describes Sulfided Pt/C for chloronitrobenzene reduction).
-
BenchChem. (2025).[1] Selective reduction of nitro group without affecting other functional groups. Link (General protocols for chemoselectivity).
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link (Alternative noble metal strategies).
- Kasparian, A., et al. (2011). General and selective synthesis of chloroanilines. Tetrahedron Letters, 52(43), 5704-5706. (Discusses inhibitor usage with Raney Ni).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: A Scalable Synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-imidazole via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole, a key intermediate in the development of pharmaceutical agents and functional materials. The synthesis is based on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. We present a thoroughly validated, step-by-step protocol optimized for both laboratory (5-10 g) and pilot-scale (up to 500 g) production. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations for handling hazardous materials, and robust process controls to ensure reproducibility, high yield, and purity. Included are detailed characterization data, troubleshooting solutions, and process flow diagrams to support researchers and process chemists in successfully scaling this synthesis.
Introduction and Scientific Rationale
Substituted nitroaromatic compounds, particularly those incorporating heterocyclic moieties like imidazole, are foundational scaffolds in medicinal chemistry.[1][2] The target molecule, this compound, serves as a versatile precursor for a variety of more complex molecules, leveraging the reactivity of the remaining chloro and nitro functional groups for further derivatization.
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl-heteroatom bonds.[3] The viability of this reaction hinges on the electronic properties of the aromatic ring. In our chosen electrophile, 1,2-dichloro-4-nitrobenzene, the benzene ring is "activated" by the strongly electron-withdrawing nitro (-NO₂) group. This activation is crucial for the reaction to proceed under practical conditions.
Mechanistic Insight & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The imidazole anion, generated in situ by a base, acts as the nucleophile. It attacks one of the electron-deficient carbon atoms bearing a chlorine atom on the 1,2-dichloro-4-nitrobenzene ring.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination of Leaving Group: Aromaticity is restored through the elimination of a chloride ion, yielding the final product.
A critical aspect of this synthesis is regioselectivity . The starting material has two potential leaving groups (chlorine atoms at C1 and C2). The nitro group at C4 exerts its powerful electron-withdrawing effect most strongly at the ortho (C3, C5) and para (C1) positions. Therefore, the carbon at the C1 position is significantly more electrophilic and susceptible to nucleophilic attack than the carbon at the C2 position, which is meta to the nitro group. This electronic preference directs the imidazole to substitute the C1 chlorine, leading selectively to the desired this compound isomer.
Figure 1: General reaction mechanism for the SNAr synthesis.
Health & Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Adherence to institutional safety protocols is mandatory.
-
1,2-Dichloro-4-nitrobenzene: Toxic if swallowed or inhaled. Causes skin and serious eye irritation.[5][6] Handle with extreme care, avoiding dust generation.
-
Imidazole: Corrosive. Causes severe skin burns and eye damage.
-
Potassium Carbonate (K₂CO₃): Irritant. Avoid inhalation of dust.
-
Dimethylformamide (DMF): A skin and eye irritant. Readily absorbed through the skin.
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, safety goggles or a face shield, and chemically resistant gloves (nitrile or neoprene).[7]
-
Engineering Controls: A certified chemical fume hood is required for all steps. For pilot-scale synthesis, a walk-in hood or dedicated ventilated enclosure is strongly recommended. An emergency eyewash and safety shower must be readily accessible.[8]
Experimental Protocols
The following protocols have been optimized for yield and purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Laboratory Scale Protocol (10 g Product)
Materials & Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, temperature probe, and nitrogen inlet.
-
Heating mantle with stirring control.
-
1,2-Dichloro-4-nitrobenzene (11.0 g, 57.3 mmol)
-
Imidazole (4.68 g, 68.7 mmol, 1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃), fine powder (11.8 g, 85.4 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (150 mL)
-
Deionized water, Ethanol, Hexane for work-up and purification.
Procedure:
-
Setup: Assemble the glassware and flush the system with dry nitrogen.
-
Reagent Charging: To the flask, add imidazole and anhydrous potassium carbonate.
-
Solvent Addition: Add 100 mL of anhydrous DMF. Begin stirring to create a slurry.
-
Heating: Heat the mixture to 90-95 °C.
-
Substrate Addition: Dissolve 1,2-dichloro-4-nitrobenzene in 50 mL of anhydrous DMF. Add this solution dropwise to the heated slurry over 30-45 minutes using an addition funnel. A mild exotherm may be observed; maintain the internal temperature below 100 °C.
-
Reaction: Maintain the reaction mixture at 95 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 800 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts. Follow with a wash of cold hexane (2 x 50 mL) to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from hot ethanol (~100-150 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight.
-
Yield: Expect a yield of 10-11.5 g (77-88%) of a pale yellow crystalline solid.
Scale-Up Considerations & Pilot Protocol (250 g Product)
Scaling up requires careful management of heat transfer, mass transfer, and reagent handling.
Key Modifications for Scale-Up:
-
Reactor: Use a 10 L jacketed glass reactor with an overhead mechanical stirrer, baffled interior, reflux condenser, temperature probe, and a pressure-equalizing addition funnel. The jacket allows for precise temperature control via a circulating heating/cooling fluid.
-
Reagent Addition: The addition of the 1,2-dichloro-4-nitrobenzene solution must be carefully controlled to manage the exotherm. A programmable pump for controlled addition is recommended.
-
Stirring: Overhead mechanical stirring is essential to ensure efficient mixing and prevent localized overheating in the larger volume.
-
Work-up/Isolation: Precipitation will be performed in a larger vessel (e.g., 50 L). A larger Büchner funnel or a small filter press will be necessary for efficient filtration of the larger mass of product.
Pilot-Scale (250 g) Procedure:
-
Setup: Charge the 10 L jacketed reactor with imidazole (117 g, 1.72 mol, 1.2 equiv) and anhydrous K₂CO₃ (295 g, 2.13 mol, 1.5 equiv).
-
Solvent Addition: Add 2.5 L of anhydrous DMF.
-
Heating: Start the overhead stirrer (150-200 RPM) and heat the reactor contents to 90-95 °C using the circulating fluid in the jacket.
-
Substrate Addition: Dissolve 1,2-dichloro-4-nitrobenzene (275 g, 1.43 mol) in 1.25 L of DMF. Add this solution to the reactor via the addition funnel over 1.5-2 hours, carefully monitoring the internal temperature and adjusting the addition rate or jacket temperature as needed to keep it below 100 °C.
-
Reaction & Work-up: Follow the same reaction monitoring, work-up, isolation, purification (using ~2.5-3.5 L of ethanol), and drying steps as the lab-scale protocol, adjusting volumes and equipment accordingly.
-
Yield: Expect a yield of 250-288 g (77-88%).
Data Summary & Characterization
| Parameter | Laboratory Scale (10 g) | Pilot Scale (250 g) |
| 1,2-Dichloro-4-nitrobenzene | 11.0 g (57.3 mmol) | 275 g (1.43 mol) |
| Imidazole | 4.68 g (68.7 mmol) | 117 g (1.72 mol) |
| K₂CO₃ | 11.8 g (85.4 mmol) | 295 g (2.13 mol) |
| DMF Volume | 150 mL | 3.75 L |
| Reaction Temperature | 90-95 °C | 90-95 °C |
| Reaction Time | 4-6 hours | 4-6 hours |
| Expected Yield | 10-11.5 g (77-88%) | 250-288 g (77-88%) |
Product Characterization:
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: 138-141 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J=2.5 Hz, 1H), 8.19 (dd, J=8.8, 2.5 Hz, 1H), 7.82 (s, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.28 (s, 1H), 7.25 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 146.9, 138.2, 135.1, 131.8, 130.5, 128.4, 125.3, 119.7, 118.6.
-
MS (ESI+): m/z 224.0 [M+H]⁺.
Process Workflow and Troubleshooting
Figure 2: Step-by-step experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (K₂CO₃ absorbed moisture). 2. Insufficient temperature. 3. Impure starting materials. | 1. Use freshly dried, finely powdered K₂CO₃. 2. Verify internal reaction temperature with a calibrated probe. 3. Check the purity of reactants by NMR or GC-MS. |
| Low Yield | 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization (too much solvent). 3. Side reactions (e.g., disubstitution). | 1. Ensure the aqueous mixture is cold and stirred sufficiently. 2. Use a minimal amount of hot ethanol for dissolution. Cool slowly. 3. Ensure slow addition of the electrophile to avoid high local concentrations. |
| Product is Oily or Dark | 1. Residual DMF. 2. Presence of colored impurities. | 1. Wash the filter cake extensively with water. 2. Consider a charcoal treatment during recrystallization or purification by column chromatography for very impure samples. |
| Uncontrolled Exotherm | 1. Addition of electrophile is too fast. 2. Inadequate cooling/heat transfer on scale-up. | 1. Reduce the addition rate. 2. Ensure the reactor's cooling system is functioning efficiently. Pre-cool the jacket if necessary. |
References
-
ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Retrieved from [Link]
-
Nufarm. (n.d.). SAFETY DATA SHEET 2,4-DB 175. Retrieved from [Link]
- Google Patents. (n.d.). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
-
Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]
-
Alligare. (n.d.). 2,4-D / LV4 SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
-
Greenbook. (2017). SAFETY DATA SHEET 2,4-D Granules. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole.
-
NJ.gov. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). US3420842A - Process for the preparation of 2-nitroimidazoles.
-
National Library of Medicine. (n.d.). [Synthesis of 1-substituted nitroimidazoles and its evaluation as radiosensitizing agents]. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Retrieved from [Link]
- Google Patents. (n.d.). CN103396369A - Method for preparing 2-chloro-4-nitroimidazole.
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
- Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
-
ResearchGate. (2025). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Retrieved from [Link]
-
National Library of Medicine. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]
-
IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]
-
National Library of Medicine. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. Retrieved from [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Introduction
Welcome to the technical support guide for 1-(2-chloro-4-nitrophenyl)-1H-imidazole . This compound is typically synthesized via nucleophilic aromatic substitution (
Because the reaction relies on the activation of the phenyl ring by the nitro group, the crude mixture often contains specific impurities that can be difficult to separate by simple chromatography. This guide prioritizes chemical purification (Acid-Base Extraction) over physical separation (Chromatography), leveraging the basicity of the imidazole ring to achieve high purity (>98%) efficiently.
Part 1: Quick-Reference FAQ
Q1: My product is an oil/sticky gum, but it should be a solid. What happened? A: This "oiling out" is common in nitro-aromatics containing residual solvent (DMF/DMSO) or impurities.
-
Immediate Fix: Triturate the oil with cold diethyl ether or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.
-
Root Cause: Residual high-boiling solvents (DMSO/DMF) prevent crystal lattice formation.
Q2: I see two spots on my TLC that are very close. Is one a regioisomer? A: Likely yes, or it is the starting material.
-
Analysis: The reaction of imidazole with 1,2-dichloro-4-nitrobenzene favors substitution at the C1 position (para to nitro). However, substitution at C2 (ortho to nitro) is possible but slower due to steric hindrance.
-
Differentiation: The target compound (N-aryl imidazole) is basic. The starting material (dichloronitrobenzene) is neutral. Use the Acid-Base Extraction Protocol (Part 3) to separate them definitively.
Q3: What is the best solvent for recrystallization? A: Ethanol (95% or absolute) is the standard "first-choice" solvent. If the compound is too soluble, use an Ethyl Acetate/Hexane system (dissolve in hot EtOAc, add Hexane until turbid).
Part 2: Deep Dive Troubleshooting
Issue 1: Persistent Starting Material (1,2-dichloro-4-nitrobenzene)
Symptoms: H-NMR shows extra aromatic signals; TLC shows a non-polar spot moving near the solvent front.
Mechanism: The
Issue 2: Low Yield / Water Soluble Losses
Symptoms: Aqueous workup resulted in very little mass recovery. Mechanism: Imidazole derivatives can form salts. If your final wash was acidic (pH < 4), your product is trapped in the aqueous layer. Solution: Check the pH of your aqueous waste. If pH < 7, basify with NaOH to pH 10-12 and re-extract with Ethyl Acetate.
Part 3: Validated Purification Protocols
Protocol A: The "Gold Standard" Acid-Base Extraction
Use this method to remove non-basic impurities (starting halides) and inorganic salts.
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Acid: 1M Hydrochloric Acid (HCl)
-
Base: 2M Sodium Hydroxide (NaOH) or Saturated
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (
mL).-
Chemistry: The imidazole nitrogen (
) is protonated ( ), moving the product into the aqueous phase. The neutral starting material (1,2-dichloro-4-nitrobenzene) remains in the organic phase.
-
-
Phase Separation: Keep the Aqueous Layer (contains product). You can discard the organic layer after TLC confirmation.
-
Washing: Wash the combined acidic aqueous layer once with fresh EtOAc (20 mL) to remove entrained non-polar impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH with stirring until pH
10-12.-
Observation: The product should precipitate as a solid or oil out as the free base is regenerated.
-
-
Recovery: Extract the now-cloudy aqueous mixture with EtOAc (
mL). -
Drying: Dry the combined organic extracts over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing Step)
Use this after Protocol A if high purity (>99%) is required for biological assays.
| Solvent System | Suitability | Procedure |
| Ethanol (EtOH) | High | Dissolve in boiling EtOH. Cool slowly to RT, then |
| EtOAc / Hexanes | Medium | Dissolve in min. hot EtOAc. Add hot Hexanes dropwise until persistent cloudiness. Cool. |
| Acetonitrile | Low | Good for very polar impurities, but recovery yields are often lower. |
Part 4: Process Visualization
Workflow 1: Logic for Purification Strategy
Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Workflow 2: Acid-Base Extraction Mechanism
Caption: Step-by-step chemical flow for separating the imidazole product from neutral organic impurities.
References
-
National Institutes of Health (NIH). (2014).
conditions for benzimidazoles/imidazoles with 1,2-dichloro-4-nitrobenzene). [Link][1][2] -
Royal Society of Chemistry. (2002). The reaction of imidazole with 1-halogeno-2,4-dinitrobenzenes in aprotic solvents. J. Chem. Soc., Perkin Trans. 2. [Link][1][2][3][4][5]
Sources
- 1. US20090082575A1 - Process for production of 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) of Imidazoles
<-4>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the nucleophilic aromatic substitution (SNAr) of imidazoles. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with imidazole not proceeding or showing very low conversion?
A: This is a common issue that can stem from several factors. Firstly, the aromatic ring you are trying to substitute must be sufficiently "activated" towards nucleophilic attack.[1][2][3] This means it needs to have strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or acyl groups, positioned ortho or para to the leaving group.[2][4] These groups are crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.[1][2] Without this stabilization, the energy barrier for the reaction is often too high. Secondly, the choice of base and solvent is critical. The base must be strong enough to deprotonate the imidazole, making it a more potent nucleophile. However, an overly strong base can lead to side reactions. The solvent plays a key role in solvating the reactants and intermediates; polar aprotic solvents are generally preferred.[5]
Q2: I'm observing the formation of multiple unexpected side products. What could be the cause?
A: Side product formation in the SNAr of imidazoles can be attributed to several factors. One common issue is the regioselectivity of the imidazole attack. Since imidazole has two nitrogen atoms, alkylation or arylation can potentially occur at either one, leading to a mixture of N1 and N3 substituted isomers.[6] The reaction conditions, including the choice of base and solvent, can significantly influence this ratio.[6] Another possibility is that your starting materials or reagents are not pure, leading to unwanted reactions. Furthermore, harsh reaction conditions, such as excessively high temperatures, can cause decomposition of your starting materials or desired product.[7]
Q3: My reaction seems to work, but the final yield is consistently low after purification. What should I investigate?
A: Low isolated yields, despite apparent reaction completion, often point towards issues with product stability or the work-up and purification process. Imidazole-containing compounds can sometimes be challenging to purify due to their polarity and potential to coordinate with silica gel. Consider alternative purification methods like reverse-phase chromatography or crystallization. It's also possible that your product is partially decomposing during the work-up, especially if acidic or basic conditions are used. A careful and mild work-up procedure is crucial. Finally, ensure that your reaction has truly gone to completion by using a reliable monitoring technique like LC-MS or NMR of a crude sample.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, organized by the type of issue you might be observing.
Issue 1: No Reaction or Low Conversion
If your reaction is sluggish or fails to proceed, a systematic evaluation of your reaction parameters is necessary.
Root Cause Analysis and Solutions:
-
Insufficient Aromatic Ring Activation:
-
Explanation: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[1][4] This step is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) that delocalize the developing negative charge in the Meisenheimer complex.[2]
-
Troubleshooting:
-
Ensure your aromatic substrate has at least one, and preferably more, strong EWGs (e.g., -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group.[2][4] A meta-positioned EWG offers minimal stabilization and is often ineffective.[4]
-
If your substrate is not sufficiently activated, you may need to reconsider your synthetic route.
-
-
-
Poor Leaving Group:
-
Explanation: While the C-Leaving Group bond is broken after the rate-determining step, its ability to depart still influences the overall reaction. For SNAr reactions, the leaving group ability often follows the trend F > Cl > Br > I, which is the reverse of what is seen in SN2 reactions.[1] This is because the high electronegativity of fluorine strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack.[4][8]
-
Troubleshooting:
-
If possible, use an aryl fluoride as your electrophile.[4]
-
Other good leaving groups include nitro groups (-NO2) and sulfonate esters.
-
-
-
Inadequate Base:
-
Explanation: Imidazole is a relatively weak nucleophile. To increase its reactivity, a base is used to deprotonate it, forming the more nucleophilic imidazolide anion. The choice of base is a delicate balance; it must be strong enough to deprotonate the imidazole but not so strong that it promotes side reactions.
-
Troubleshooting:
-
Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
The strength of the base should be matched to the pKa of the imidazole.
-
Screening different bases can be beneficial for optimizing your reaction.[7]
-
-
-
Suboptimal Solvent Choice:
-
Explanation: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are generally the best choice for SNAr reactions.[5][9] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[10]
-
Troubleshooting:
-
Ensure you are using a dry, polar aprotic solvent.
-
If your starting materials have low solubility, you may need to experiment with different polar aprotic solvents or solvent mixtures.
-
-
Troubleshooting Workflow for No/Low Conversion
Caption: Systematic troubleshooting for low SNAr conversion.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions.
Root Cause Analysis and Solutions:
-
Lack of Regioselectivity:
-
Explanation: Imidazole has two nucleophilic nitrogen atoms, N1 and N3. Substitution can occur at either position, leading to a mixture of isomers which can be difficult to separate.[6] The regioselectivity is influenced by steric and electronic factors of the imidazole substrate and the reaction conditions.[6]
-
Troubleshooting:
-
Steric Hindrance: If your imidazole has a bulky substituent, the incoming electrophile will preferentially attack the less sterically hindered nitrogen.
-
Protecting Groups: You can temporarily protect one of the nitrogen atoms to direct the substitution to the other.
-
Reaction Conditions: The choice of base and solvent can influence the isomer ratio.[6] Experiment with different conditions to optimize for the desired isomer.
-
-
-
Hydrolysis of Starting Material or Product:
-
Explanation: If there is water present in your reaction, it can compete with the imidazole as a nucleophile, leading to the formation of phenolic byproducts. This is especially problematic at elevated temperatures.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry your glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reaction with the Solvent:
-
Explanation: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of a strong base, to generate dimethylamine. This can then act as a nucleophile in the SNAr reaction, leading to an undesired byproduct.
-
Troubleshooting:
-
Avoid excessively high reaction temperatures.
-
If you suspect solvent decomposition, consider using a more stable solvent like DMSO or NMP.
-
-
Common Side Reactions in Imidazole SNAr
Caption: Potential side reactions in imidazole SNAr.
Experimental Protocols
General Protocol for a Typical SNAr Reaction of Imidazole
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 eq) and imidazole (1.1-1.5 eq).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of 0.1-0.5 M.
-
Base Addition: Cool the mixture to 0 °C and add the base (e.g., NaH, 1.2-1.5 eq) portion-wise. Caution: NaH reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 60-120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Procedure for Rigorous Solvent and Reagent Purification
-
Solvents: Purchase anhydrous solvents when possible. If not, solvents like DMF and acetonitrile can be dried by distillation over calcium hydride.
-
Imidazole: Commercially available imidazole is often sufficiently pure. If necessary, it can be recrystallized from a suitable solvent like toluene.
-
Bases: Solid bases like potassium carbonate should be dried in an oven before use. Sodium hydride should be handled carefully as a dispersion in mineral oil.
Data Summary Table
| Parameter | Condition | Effect on Yield | Rationale |
| Electron-Withdrawing Group | -NO2 at para position | High | Strong resonance stabilization of the Meisenheimer complex.[2] |
| -CN at ortho position | High | Strong inductive and resonance stabilization. | |
| -C(O)R at meta position | Low | No resonance stabilization of the intermediate.[2] | |
| Leaving Group | -F | Generally Highest | High electronegativity activates the ring for nucleophilic attack.[1][4] |
| -Cl | Good | Good balance of reactivity and availability. | |
| -Br, -I | Lower | Weaker activation of the aromatic ring. | |
| Base | NaH | Often High | Strong base, effectively generates the imidazolide anion. |
| K2CO3 | Moderate to High | Milder base, good for sensitive substrates. | |
| Triethylamine | Often Low | May not be strong enough for complete deprotonation. | |
| Solvent | DMSO, DMF, NMP | High | Polar aprotic solvents enhance nucleophilicity.[5] |
| Acetonitrile | Moderate to High | Good polar aprotic alternative. | |
| Ethanol, Water | Low | Protic solvents can solvate and deactivate the nucleophile.[10] |
References
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
- SNAr reaction scope & limitations - YouTube. (2020, February 2).
- Imidazole as leaving group in aromatic nucleophilic substitution reactions - ResearchGate. (n.d.).
- Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.).
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. (n.d.).
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. (n.d.).
- SNAr Reaction in Other Common Molecular Solvents - Wordpress. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... - PMC. (n.d.).
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC. (2019, March 22).
- POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE | Filo. (2025, March 24).
- Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
- Facile aromatic nucleophilic substitution (SNAr) reactions in ionic liquids: an electrophile–nucleophile dual activation by [Omim]Br for the reaction - Green Chemistry (RSC Publishing). (n.d.).
- Nucleophilic substitution in the imidazole ring. - ResearchGate. (n.d.).
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20).
- Technical Support Center: Optimizing Reaction Conditions for Pentyl-Imidazole Derivatives - Benchchem. (n.d.).
- Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid - The Royal Society of Chemistry. (n.d.).
- Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.).
- Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution | Journal of the American Chemical Society. (2017, February 20).
- Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.).
- Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Solubility Issues of 1-(2-chloro-4-nitrophenyl)-1H-imidazole in DMSO
Welcome to the technical support center for handling 1-(2-chloro-4-nitrophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, field-proven troubleshooting protocols.
Understanding the Molecule: A Tale of Two Halves
Before diving into troubleshooting, it's crucial to understand the structure of this compound. Its solubility behavior is dictated by the interplay of its two main components:
-
The Imidazole Ring: This is a heterocyclic aromatic ring with two nitrogen atoms. The lone pair of electrons on one nitrogen allows it to act as a base (pKa of the conjugate acid is ~7), meaning its charge state can be manipulated by pH.[1] This property is key to some advanced solubility strategies.
-
The 2-chloro-4-nitrophenyl Group: This substituted benzene ring is bulky, hydrophobic, and electron-poor due to the strongly electron-withdrawing chloro and nitro groups. This portion of the molecule is the primary driver of its low aqueous solubility and can present challenges even in strong organic solvents like DMSO, especially at high concentrations where intermolecular forces (like π-π stacking) can dominate.
DMSO is an exceptional polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar molecules, making it a cornerstone of drug discovery screening.[2][3][4] However, the crystalline nature and hydrophobicity of certain compounds can test its limits. This guide will walk you through a logical progression of techniques to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured as a workflow. Start with Q1 and proceed to subsequent questions if your issue is not resolved.
Q1: My this compound is dissolving very slowly or appears insoluble in DMSO at my target concentration. What are the initial steps?
Answer: Slow dissolution is often a kinetic barrier, where the solvent needs energy and mechanical assistance to break down the compound's crystal lattice. The first line of defense involves simple physical methods.
The causality here is straightforward: we are increasing the energy of the system to overcome the intermolecular forces holding the solid compound together.
-
Mechanical Agitation (Vortexing): Ensure the vial is sealed tightly and vortex the mixture vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solid particles.
-
Sonication: If vortexing is insufficient, place the sealed vial in an ultrasonic bath. Sonication uses high-frequency sound waves to create microbubbles that implode, generating localized energy that physically breaks apart solid aggregates and enhances dissolution.[5][6] A 15-30 minute cycle is typically effective.
-
Gentle Heating: If solubility is still an issue, warming the solution can significantly help.[5] Place the sealed vial in a water bath set to 37°C for 10-30 minutes.[7] This increases the kinetic energy of the solvent molecules, leading to more effective solvation. Caution: Always ensure your compound is stable at this temperature. For most nitroaromatic compounds, 37°C is considered safe for short periods.
If the compound dissolves after these steps, allow the solution to return to room temperature. If it remains clear, you have successfully created your stock solution. If it precipitates upon cooling, the concentration may be above its thermodynamic solubility limit at room temperature.
Q2: I've tried vortexing, sonication, and heat, but a solid precipitate remains. How do I proceed?
Answer: If physical methods fail, you have likely exceeded the thermodynamic solubility of the compound in pure DMSO. The next step is to consider modifying the solvent system or accepting a lower stock concentration.
-
Determine Maximum Solubility: Before proceeding, it is valuable to determine the actual maximum solubility. This can be done by creating a saturated solution, centrifuging to pellet the excess solid, and then analyzing the concentration of the supernatant. This provides a baseline for all future experiments.
-
Introduce a Co-solvent: While DMSO is the primary solvent, adding a small percentage of a different co-solvent can sometimes disrupt crystal packing or alter the polarity of the solvent mixture favorably.[8][9] The choice of co-solvent depends on the downstream application.
Table 1: Comparison of Common Co-solvents for DMSO Stock Solutions
| Co-solvent | Properties & Use Cases | Typical Max % in Cell Assays |
| NMP (N-Methyl-2-pyrrolidone) | Strong polar aprotic solvent, excellent solubilizer. Often used when DMSO alone is insufficient.[10] | < 0.5% |
| DMF (Dimethylformamide) | Similar to DMSO but can be more effective for certain compounds. | < 0.5% |
| Ethanol | Less polar than DMSO. Can help solubilize very hydrophobic compounds. | < 1% |
| PEG 400 (Polyethylene Glycol 400) | A non-ionic surfactant that can increase the apparent solubility of compounds.[11] | < 1% |
When using a co-solvent, prepare the blend first (e.g., 90% DMSO, 10% NMP) and then attempt to dissolve the compound using the steps in Q1.
Q3: Success! My stock solution is clear in 100% DMSO. But it immediately forms a precipitate when I dilute it into my aqueous cell culture medium. What is happening?
Answer: This is the most common solubility challenge in biological research and is known as "precipitation upon dilution."[12] It occurs because the compound, while soluble in the strong organic environment of DMSO, is not soluble in the final, predominantly aqueous environment of your assay buffer or media.[5] The DMSO concentration drops dramatically (e.g., from 100% to <0.1%), and the water molecules cannot keep the hydrophobic compound in solution.
Here is a validated protocol to minimize this effect:
-
Pre-warm the Aqueous Medium: Warm your cell culture medium or PBS to 37°C. This increases the solubility limit in the final solution.[13]
-
Reverse the Addition Order: Crucially, add the small volume of DMSO stock to the large volume of pre-warmed aqueous medium, not the other way around.
-
Ensure Rapid Mixing: While adding the DMSO stock, gently vortex or swirl the tube containing the medium.[7] This ensures the compound is dispersed and diluted instantly, preventing localized high concentrations that can act as nucleation sites for precipitation.
-
Consider a Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a stepwise dilution. First, make an intermediate dilution in your medium (e.g., 1:100), ensure it is clear, and then perform the final dilution.[12]
-
Incorporate Serum or Albumin: If your assay medium is serum-free, consider adding bovine serum albumin (BSA). Hydrophobic compounds often bind to albumin, which acts as a carrier and can significantly increase their apparent solubility.[14]
Q4: Can I leverage the imidazole ring and use pH to improve solubility?
Answer: Yes, this is an advanced but powerful technique, particularly for improving solubility in the final aqueous solution. The imidazole ring contains a basic nitrogen atom.[1] By slightly lowering the pH of your aqueous buffer, you can protonate this nitrogen, creating a positively charged imidazolium salt. This ionic form is significantly more polar and water-soluble than the neutral molecule.[15]
Protocol:
-
Prepare your stock solution in 100% DMSO as usual.
-
Prepare your final aqueous buffer (e.g., PBS) and adjust its pH to a slightly acidic value (e.g., pH 6.0-6.5) using dilute HCl. Cellular assays can often tolerate this minor pH shift.
-
Perform the dilution as described in Q3 using this pH-adjusted buffer.
Important: Do not add acid directly to your DMSO stock. This can cause compound degradation and introduces water, which can compromise long-term storage stability.[16][17] The pH adjustment should always be performed on the final aqueous medium.
Q5: What are the best practices for preparing and storing my stock solution to ensure stability and prevent future issues?
Answer: Proper handling and storage are critical for maintaining the integrity and solubility of your compound.
-
Use High-Purity, Anhydrous DMSO: Water is a common impurity in DMSO and can lead to compound degradation over time.[16][17] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Store in Aliquots: Prepare your stock solution and immediately divide it into small, single-use aliquots in appropriate vials (glass is often preferred).[7]
-
Freeze for Long-Term Storage: Store the aliquots at -20°C or -80°C. For most compounds, stock solutions in DMSO are stable for up to 3 months at -20°C.[5]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause the compound to fall out of solution over time.[9][17] Using single-use aliquots prevents this issue entirely. Before use, allow an aliquot to thaw completely and come to room temperature, then vortex briefly to ensure homogeneity.
Visual Troubleshooting Workflows
The following diagrams provide a visual decision-making guide for the protocols described above.
Caption: Workflow for initial dissolution in DMSO.
Caption: Decision tree for aqueous dilution issues.
References
-
White, A. T., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available at: [Link]
-
Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery. Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility? Available at: [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Available at: [Link]
-
University of Calgary. Solubility of Organic Compounds. Available at: [Link]
-
PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. wjbphs.com [wjbphs.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ajptonline.com [ajptonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Molecular Architecture: A Comparative Guide to the 1H NMR Analysis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, the ability to unequivocally determine the molecular structure of a compound like 1-(2-chloro-4-nitrophenyl)-1H-imidazole is the bedrock upon which all further investigations are built. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a cornerstone technique for organic chemists. Furthermore, it offers a comparative perspective on alternative analytical methodologies, equipping the modern scientist with the knowledge to select the most appropriate tools for structural characterization.
The Decisive Signature: Interpreting the ¹H NMR Spectrum
¹H NMR spectroscopy stands as a powerful and widely accessible method for probing the intricate arrangement of protons within a molecule, providing a veritable fingerprint of its structure.[1][2] By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, we can deduce the connectivity and chemical environment of each hydrogen atom.[3]
For this compound, we can predict a distinct ¹H NMR spectrum based on the electronic effects of its constituent functional groups. The aromatic protons on the 2-chloro-4-nitrophenyl ring will be significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent. This will cause their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (typically around 7.3 ppm).[4] The protons of the imidazole ring also exhibit characteristic chemical shifts.
Here is a predicted analysis of the ¹H NMR spectrum:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5' | ~8.3-8.5 | d | J ≈ 2-3 Hz (meta-coupling) | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-3'. |
| H-3' | ~8.0-8.2 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) | This proton is ortho to the chloro group and meta to the nitro group. It will be a doublet of doublets due to coupling with H-5' and H-6'. |
| H-6' | ~7.8-8.0 | d | J ≈ 8-9 Hz (ortho-coupling) | This proton is ortho to the imidazole ring and will be split into a doublet by the adjacent H-5'. |
| H-2 | ~7.9-8.1 | s | - | The proton at the 2-position of the imidazole ring is typically a singlet and appears at a relatively downfield region. |
| H-5 | ~7.3-7.5 | t | J ≈ 1.0 Hz | The proton at the 5-position of the imidazole ring will likely appear as a triplet due to coupling with H-2 and H-4. |
| H-4 | ~7.2-7.4 | t | J ≈ 1.0 Hz | The proton at the 4-position of the imidazole ring will also likely appear as a triplet. |
A Practical Approach: Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of a high-quality ¹H NMR spectrum, a meticulous experimental protocol is essential. The following steps provide a robust framework for this process.
I. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Reference Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[5]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
II. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses.
-
Spectral Width: Define a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
III. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[3]
-
Peak Picking and Referencing: Identify the peak positions (chemical shifts) and reference the spectrum to the TMS signal at 0 ppm.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of ¹H NMR analysis.
Caption: Experimental workflow for ¹H NMR analysis.
A Broader Perspective: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural characterization often benefits from the application of multiple analytical techniques.[2][6] Each method provides a unique piece of the structural puzzle, and their combined use leads to a more robust and confident assignment.
| Technique | Information Provided | Strengths | Limitations | Relevance to this compound |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule.[1] | - Directly observes the carbon framework.- Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR.- Longer acquisition times. | Confirms the number and types of carbon atoms in both the phenyl and imidazole rings. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[1] | - High sensitivity.- Provides exact mass and molecular formula (with high-resolution MS). | - Does not provide detailed connectivity information.- Isomer differentiation can be challenging. | Confirms the molecular weight and can provide evidence for the presence of the chloro and nitro groups through characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[1][6] | - Fast and simple to perform.- Provides a "fingerprint" of the molecule. | - Does not provide information about the overall molecular structure.- Complex spectra can be difficult to interpret fully. | Confirms the presence of the nitro group (strong absorptions around 1520 and 1340 cm⁻¹) and the aromatic C-H and C=C bonds. |
| Single Crystal X-ray Diffraction | Provides the absolute three-dimensional structure of a molecule in the solid state.[7] | - Unambiguous determination of molecular structure and stereochemistry. | - Requires a suitable single crystal, which can be difficult to grow. | Would provide the definitive solid-state conformation of the molecule, including the dihedral angle between the phenyl and imidazole rings. |
Conclusion
The structural elucidation of this compound, a molecule of interest to researchers in drug development and materials science, is most effectively initiated through ¹H NMR spectroscopy. This technique offers a detailed and nuanced view of the proton environment within the molecule. However, for an unequivocal and comprehensive characterization, a multi-technique approach is strongly advocated. By integrating the insights from ¹³C NMR, mass spectrometry, and IR spectroscopy, a self-validating system of analysis is created, ensuring the scientific integrity of the structural assignment. This holistic approach empowers researchers to proceed with confidence in their downstream applications and discoveries.
References
-
Frontier Scientific. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
Informatics Journals. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Guide: Elucidating the Fragmentation Architecture of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Executive Summary
1-(2-chloro-4-nitrophenyl)-1H-imidazole is a critical structural motif often encountered as an intermediate in the synthesis of azole-based antifungals or as a genotoxic impurity in nitro-aromatic drug substances. Its analysis presents a unique challenge due to the competing fragmentation pathways driven by the electron-withdrawing nitro group and the stable imidazole heterocycle.
This guide provides a comparative analysis of ionization strategies (EI vs. ESI) and delineates the specific fragmentation pathways required for unambiguous identification. By leveraging the "ortho-effect" of the chlorine substituent and the characteristic isotope patterns, researchers can distinguish this compound from regioisomers and structural analogs.
Part 1: Theoretical Framework & Structural Analysis
Before interpreting spectra, one must understand the structural drivers of fragmentation for C₉H₆ClN₃O₂ (MW: 223.61 Da).
Structural Drivers[1]
-
The Nitro Group (-NO₂): The most labile moiety. Under collisional activation, it dictates the primary fragmentation via radical losses (
, ). -
The Chlorine Atom (C-2 position): Provides a definitive isotopic signature (
) but is generally resistant to cleavage in soft ionization unless driven by proximal effects. -
The N-Aryl Bond: The bond connecting the imidazole nitrogen to the phenyl ring is electronically reinforced by resonance but remains a site for high-energy cleavage.
Part 2: Comparative Ionization Performance
For method development, the choice between Electron Impact (EI) and Electrospray Ionization (ESI) determines the type of structural information obtained.
Table 1: Ionization Technique Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Collision Induced Dissociation) |
| Primary Species | Radical Cation ( | Protonated Molecule ( |
| Limit of Detection | Mid-range (µg/mL) | High Sensitivity (ng/mL - pg/mL) |
| Dominant Pathway | Extensive in-source fragmentation; loss of | Controlled loss of neutrals ( |
| Application | Structural Confirmation: Best for library matching against NIST/Wiley databases. | Trace Quantification: Best for impurity monitoring in biological matrices (LC-MS/MS). |
Part 3: Mechanistic Fragmentation Pathways (ESI-MS/MS)
In modern drug development, LC-MS/MS (ESI) is the gold standard. The fragmentation of the protonated parent ion (
Pathway A: Nitro-Group Degradation (The Diagnostic Series)
The most abundant transitions involve the sequential loss of the nitro group components.
-
Step 1: Loss of radical
or neutral (common in ortho-substituted nitro compounds) or direct loss of . -
Observation: A transition from
224 178 ( ).
Pathway B: Imidazole Ring Cleavage
The imidazole ring is stable, but high collision energies (CE > 35 eV) can induce ring opening or total loss of the imidazole moiety.
-
Mechanism: Heterolytic cleavage of the C-N bond.
-
Observation: Formation of the substituted phenyl cation at
155 ( ) and 157 ( ).
Pathway C: The "Ortho Effect" Rearrangement
The chlorine at the ortho position creates steric strain and electronic shielding, often suppressing the formation of certain rearrangement ions seen in non-halogenated analogs. However, it enhances the distinctiveness of the isotope pattern in all daughter ions containing the phenyl ring.
Visualization: Fragmentation Workflow
The following diagram illustrates the critical transitions for Multiple Reaction Monitoring (MRM) method development.
Caption: ESI-MS/MS fragmentation tree for this compound (
Part 4: Experimental Protocol
To reproduce these fragmentation patterns for validation or impurity identification, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to limited aqueous solubility of nitro-aromatics).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure efficient protonation of the imidazole nitrogen (
).
LC-MS/MS Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile
group). -
Collision Energy (CE) Ramp:
-
Screening: 10–50 eV.
-
Optimal for
178: ~20 eV. -
Optimal for
155: ~35 eV.
-
Data Validation Criteria (Self-Check)
For a positive identification, the acquired spectrum must meet these three criteria:
-
Parent Ion: Presence of
224.0 and 226.0 in a 3:1 ratio. -
Primary Fragment: Dominant peak at
178.0 (Loss of 46 Da). -
Deep Fragment: Presence of
155.0 at high collision energy.
Part 5: Summary of Key Fragment Ions
| m/z ( | Ion Identity | Formula (Calc.) | Relative Abundance (Est.) |
| 224.0 | 100% (Parent) | ||
| 194.0 | 10-20% | ||
| 178.0 | 80-90% (Major) | ||
| 155.0 | 40-50% | ||
| 69.0 | Imidazole Ion | <10% (Low mass cutoff) |
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (2023). Electron Impact Mass Spectra of N-Aryl Imidazoles. National Institute of Standards and Technology.
-
PubChem Compound Summary. (2023). 2-Chloro-4-nitroimidazole and derivatives. National Library of Medicine.
-
BenchChem. (2025).[1] Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
Sources
A Comparative Guide to HPLC Method Development for the Purity of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 1-(2-chloro-4-nitrophenyl)-1H-imidazole. We will explore the rationale behind critical methodological choices, compare alternative approaches, and present a self-validating protocol designed for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a substituted imidazole derivative. The presence of a nitro group, a chloro substituent, and an imidazole ring imparts a unique combination of polarity and aromaticity. Developing a stability-indicating HPLC method for such a compound requires careful consideration of the stationary phase, mobile phase, and detection parameters to ensure adequate separation from potential process impurities and degradation products. The objective is to create a method that is not only specific and accurate but also robust enough for routine quality control.
Pillar 1: Foundational Expertise & Experimental Design
A successful HPLC method development strategy is built upon a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. Our approach is systematic, beginning with analyte characterization and progressing through logical optimization steps.
A preliminary analysis of the target molecule reveals key features that will guide our method development:
-
Polarity: The imidazole ring and the nitro group contribute to the molecule's polarity. Imidazole itself is a polar, water-soluble compound.[1]
-
Aromaticity: The nitrophenyl ring provides non-polar character and a chromophore suitable for UV detection.
-
pKa: The imidazole ring has a basic nitrogen, suggesting that the mobile phase pH could significantly influence retention.
This dual nature—possessing both polar and non-polar characteristics—suggests that a reversed-phase (RP) HPLC approach will be the most effective starting point.[2][3] RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[2]
The development of a robust HPLC method follows a logical progression. Each step is designed to build upon the previous one, systematically refining the separation.
Caption: Logical workflow for HPLC method development.
Pillar 2: Comparative Analysis & Data-Driven Decisions
To demonstrate the efficacy of our chosen method, we will compare it with a viable alternative. This comparative approach provides a robust validation of our final protocol.
The choice of stationary phase is critical for achieving the desired selectivity. While a standard C18 column is a workhorse in reversed-phase chromatography, the aromatic nature of our analyte suggests a phenyl-based column could offer alternative selectivity.[4]
| Parameter | Method 1 (Proposed) | Method 2 (Alternative) | Rationale for Comparison |
| Stationary Phase | C18 (e.g., Agilent ZORBAX Eclipse Plus C18) | Phenyl-Hexyl (e.g., Agilent InfinityLab Poroshell EC-PFP) | C18 provides general hydrophobic retention. Phenyl-Hexyl offers pi-pi interactions which can enhance selectivity for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase suppresses silanol activity and ensures consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Detection | 254 nm | 254 nm | A common wavelength for aromatic compounds, to be optimized via UV scan. |
To ensure the method is "stability-indicating," forced degradation studies are essential.[5][6] These studies deliberately stress the analyte to generate potential degradation products. The goal is to demonstrate that the method can separate the intact drug from these degradants.[7][8] The industry-accepted range for degradation is typically 5-20%.[9]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
Hypothetical Comparative Data:
The following table illustrates the expected performance of the two methods in separating the main peak from its degradation products.
| Stress Condition | Method 1 (C18) - Peak Purity | Method 2 (Phenyl-Hexyl) - Peak Purity |
| Acid Hydrolysis | > 0.995 | > 0.995 |
| Base Hydrolysis | 0.980 (Co-elution with one degradant) | > 0.995 |
| Oxidative Degradation | > 0.995 | > 0.995 |
| Thermal Degradation | > 0.995 | > 0.995 |
| Photolytic Degradation | > 0.995 | > 0.995 |
Peak purity is a hypothetical value derived from PDA detector analysis.
In this hypothetical scenario, the Phenyl-Hexyl column demonstrates superior performance in resolving a critical impurity generated under basic conditions.
Caption: Comparative workflow for method selection.
Pillar 3: The Validated Protocol & Authoritative Grounding
Based on the comparative data, the Phenyl-Hexyl column provides the necessary selectivity. The final method is then validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[10][11][12]
-
Column: Agilent InfinityLab Poroshell EC-PFP, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm (determined from UV scan)
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
The method must be validated to demonstrate its suitability for its intended purpose.[13][14]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the nominal concentration | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in flow rate, temperature, and mobile phase composition. | Pass |
Conclusion
This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of this compound. By comparing stationary phases and employing forced degradation studies, we have demonstrated a pathway to a robust and reliable analytical method. The final proposed method, utilizing a Phenyl-Hexyl column, offers superior selectivity for potential degradation products, ensuring the accurate assessment of product purity and stability. Adherence to ICH validation guidelines provides the necessary assurance of the method's performance for its intended use in a regulated environment.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Labcompliance.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH Guidelines for Analytical Method Valid
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Q2(R2)
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
- Choosing Your LC St
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- Importance of RP-HPLC in Analytical Method Development: A Review. (n.d.). ijarsct.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jordilabs.com [jordilabs.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Choosing Your LC Stationary Phase [discover.restek.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. m.youtube.com [m.youtube.com]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
Comparative Reactivity Guide: 1-(2-Chloro-4-nitrophenyl)-1H-imidazole vs. 1-(4-Nitrophenyl)imidazole
This guide provides an in-depth technical comparison of the reactivity, structural dynamics, and experimental behavior of 1-(2-chloro-4-nitrophenyl)-1H-imidazole (Compound A) versus 1-(4-nitrophenyl)imidazole (Compound B).
Executive Summary
The primary differentiator between these two N-aryl imidazoles is the ortho-chloro substituent in Compound A. This seemingly minor structural change induces a profound "Ortho-Effect" that alters the molecule's electronic landscape through steric inhibition of resonance .
| Feature | 1-(4-Nitrophenyl)imidazole (Compound B) | This compound (Compound A) |
| Conformation | Near-planar (High conjugation) | Highly twisted (Steric inhibition of resonance) |
| N3-Basicity | Low (Lone pair delocalized into aryl ring) | Higher (Conjugation broken; N3 is more "imidazole-like") |
| C-N Bond Lability | Stable; requires harsh nucleophiles for cleavage | Labile ; susceptible to steric acceleration of displacement |
| Activated by p-nitro group | Hyper-activated by o-Cl (-I effect) + Ground State Strain | |
| Primary Utility | Stable intermediate, biological probe | Reactive precursor, antifungal pharmacophore (e.g., Ketoconazole class) |
Structural & Electronic Analysis
The reactivity difference is governed by the dihedral angle (
Steric Inhibition of Resonance
-
Compound B (Planar): The p-nitro group is a strong resonance withdrawer (-M). The imidazole ring aligns with the phenyl ring to maximize the overlap of the N1
-orbital with the aryl -system. This delocalization depletes electron density from the imidazole ring, making it electron-deficient. -
Compound A (Twisted): The bulky ortho-chloro atom clashes with the imidazole H5 proton and the N3 lone pair. To relieve this steric strain, the imidazole ring rotates out of the phenyl plane (
). This decouples the imidazole -system from the nitrobenzene -system.
Visualization of the Ortho-Effect
The following diagram illustrates the mechanistic consequence of the steric twist.
Figure 1: Mechanistic flow showing how steric bulk in the ortho-position forces deconjugation, altering electronic properties.
Reactivity Profiles
Basicity (Protonation at N3)
The basicity of the N3 nitrogen is a direct probe of electronic communication.
-
Compound B: The N1 lone pair feeds into the nitro-aryl ring. This makes the entire imidazole ring electron-poor, significantly reducing the basicity of N3 (
). -
Compound A: The twist prevents this "bleed" of electron density. The N3 nitrogen retains more electron density, making it more basic (
), closer to that of unsubstituted imidazole ( ).
Nucleophilic Aromatic Substitution ( ): Imidazole as a Leaving Group
One of the most critical reactivity differences is the stability of the C-N bond against nucleophilic attack (e.g., by hydroxide or amines).
Reaction:
-
Compound B: The reaction is slow. The intermediate Meisenheimer complex is stabilized by the p-nitro group, but the leaving group (imidazole) is not particularly labile without acid catalysis.
-
Compound A (Hyper-Reactive):
-
Inductive Activation: The o-Cl atom is electron-withdrawing (-I), making the ipso-carbon more electrophilic.
-
Steric Acceleration: The ground state is destabilized by steric strain. Breaking the C-N bond relieves this strain.
-
Result: Compound A undergoes displacement/hydrolysis significantly faster than Compound B.
-
Data Summary: Relative Rates of Displacement
| Nucleophile | Conditions | Relative Rate (
Experimental Protocols
Protocol: Competitive Hydrolysis Kinetics
This experiment validates the "Steric Acceleration" hypothesis by comparing the half-life (
Reagents:
-
Stock solutions of Compound A and B (10 mM in DMSO).
-
Buffer: 0.1 M NaOH (pH 13).
-
UV-Vis Spectrophotometer (monitoring release of imidazole/nitrophenol species).
Workflow:
-
Preparation: Dilute 50
of stock solution into 2.95 mL of 0.1 M NaOH in a quartz cuvette. -
Monitoring: Immediately track absorbance at 400 nm (characteristic of the 4-nitrophenolate or 2-chloro-4-nitrophenolate leaving group).
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.
Expected Result:
-
Compound A will show a steeper slope (higher
) due to the lability of the twisted C-N bond.
Protocol: Synthesis via (Validation of Formation)
While Compound A is more labile, it is synthesized under similar but milder conditions to avoid over-reaction (displacement of the Cl group).
Figure 2: Synthesis pathway. Note that for Compound A, the starting material is 1,2-dichloro-4-nitrobenzene (or 2-chloro-1-fluoro-4-nitrobenzene). The fluorine/chlorine at position 1 is displaced by imidazole.
References
-
Bouchet, P., et al. "Protonation and Quaternization of N-Aryl Imidazoles: Steric Effects." Journal of the Chemical Society, Perkin Transactions 2, 1974. Link
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on Azole reactivity).
- Kornblum, N. "Steric Inhibition of Resonance in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 1982.
-
Ueda, S., & Buchwald, S. L. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society, 2012.[1] Link[1]
-
Torii, H., et al. "Metabolism and disposition of hypotensive agent... imidazole derivatives." Takeda Kenkyushoho, 1982. (Discusses hydrolytic stability of imidazole drugs). Link
Sources
A Researcher's Guide to Elucidating the Solid-State Structure of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which its function, stability, and utility are built. For a compound like 1-(2-chloro-4-nitrophenyl)-1H-imidazole, a heterocyclic molecule with potential applications stemming from its substituted imidazole core, a definitive crystal structure is paramount. This guide provides a comparative analysis of the state-of-the-art methodologies for determining its solid-state structure, offering field-proven insights for researchers, scientists, and drug development professionals.
While a specific, published crystal structure for this compound was not identified in a comprehensive search of crystallographic databases, this guide will proceed by detailing the established "gold standard" technique and its powerful alternatives. We will use structurally related compounds, such as 2-chloro-4-nitro-1H-imidazole, as illustrative examples to ground the discussion in real-world data.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For unequivocally determining the atomic arrangement of a small organic molecule, single-crystal X-ray diffraction (SC-XRD) remains the most powerful and definitive technique.[1][2][3] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the compound's behavior.
The causality behind SC-XRD's effectiveness lies in its ability to probe the long-range periodic order of a crystalline lattice. When a highly ordered single crystal is irradiated with monochromatic X-rays, the electrons of the constituent atoms diffract the X-rays in a predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density map of the molecule and, from that, its atomic structure.
Self-Validating Experimental Protocol for SC-XRD
The following protocol is designed to be a self-validating system, with internal checks to ensure data quality and structural accuracy.
Step 1: Crystal Growth & Selection
-
Objective: To obtain a single, flawless crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[4]
-
Methodology: Slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common starting point.[5] Prepare a nearly saturated solution, filter it to remove dust particles (which can act as unwanted nucleation sites), and allow the solvent to evaporate slowly in a vibration-free environment.[5] Alternative methods include slow cooling of a saturated solution or vapor diffusion.
-
Causality & Validation: The slow growth process is critical to minimize defects and ensure a single, well-ordered lattice. The crystal must be visually inspected under a polarized light microscope to confirm it is a single entity and free of cracks or inclusions.[4]
Step 2: Data Collection
-
Objective: To measure the intensities of a complete set of unique diffraction spots.
-
Methodology: The selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern.[6] A modern diffractometer with a CCD or CMOS detector then rotates the crystal through a series of angles while exposing it to an X-ray beam (commonly Mo Kα or Cu Kα radiation).[3]
-
Causality & Validation: Collecting a highly redundant dataset allows for better scaling and absorption corrections. Data quality is assessed by monitoring metrics like R(int), which should be low (typically < 0.05), indicating good agreement between symmetry-related reflections.
Step 3: Structure Solution and Refinement
-
Objective: To generate and optimize an atomic model that accurately fits the experimental diffraction data.
-
Methodology: The collected data is processed to yield a list of reflection intensities. "Direct methods" or "dual-space" algorithms are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods.
-
Causality & Validation: The refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the atomic model. The quality of the final structure is validated by several key indicators:
-
R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.
-
wR2 factor: A weighted R-factor based on intensities, which is typically higher but provides a more robust statistical measure.
-
Goodness-of-Fit (Goof): Should be close to 1.0, indicating that the model correctly describes the data.
-
Residual Electron Density: The difference map should be relatively flat, without significant positive or negative peaks, which would suggest missing atoms or errors in the model.
-
Comparative Methodologies for Structural Analysis
While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck. In such cases, or to gain complementary information, other techniques are invaluable.
| Technique | Sample Requirement | Information Provided | Key Advantage | Primary Limitation |
| Single-Crystal XRD (SC-XRD) | Single crystal (~0.1 mm) | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, high-resolution atomic structure[2] | Crystal growth can be difficult/impossible |
| Powder XRD (PXRD) | Microcrystalline powder | Unit cell parameters, phase purity, crystal system | Does not require single crystals; good for fingerprinting[7] | Structure solution is complex and often non-unique[8][9] |
| NMR Crystallography | Crystalline or amorphous powder | Local atomic environments, connectivity, dynamics | Excellent for disordered systems, no need for long-range order[10] | Does not provide long-range order directly; requires computation[11] |
| Computational CSP | Chemical diagram only | Predicted stable crystal structures (polymorphs) | Can predict structures before synthesis, guides experiments[12][13] | Accuracy is highly dependent on the computational method; can be resource-intensive[14][15] |
Alternative 1: Powder X-ray Diffraction (PXRD)
When a compound is only available as a microcrystalline powder, PXRD is the go-to technique.[8] Instead of observing individual diffraction spots, PXRD measures a one-dimensional pattern of diffraction intensity versus angle, which represents an average of all crystal orientations.
-
Expertise & Causality: PXRD is excellent for identifying known crystalline phases by matching the experimental pattern to a database. However, solving a new structure from powder data is challenging because the three-dimensional diffraction information is compressed into one dimension, causing severe reflection overlap.[16] Modern "direct-space" methods can tackle this by generating trial structures computationally and comparing their calculated powder patterns to the experimental data.
-
Trustworthiness: The reliability of a PXRD-derived structure is confirmed through Rietveld refinement, a method that fits the entire calculated powder pattern to the entire experimental pattern. A good fit, indicated by low R-factors (Rwp, Rp), validates the structural model.
Alternative 2: NMR Crystallography
NMR crystallography is a rapidly emerging field that uses solid-state NMR (ssNMR) observables, often in combination with diffraction data and computational modeling, to determine or refine crystal structures.[11]
-
Expertise & Causality: NMR is exquisitely sensitive to the local chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N).[10] Parameters like chemical shift anisotropy (CSA) and dipolar couplings are highly dependent on the precise geometry around an atom. By measuring these parameters and comparing them to values calculated for candidate structures using quantum chemical methods (like DFT), the correct structure can be identified.[17]
-
Trustworthiness: A key strength of NMR crystallography is its ability to probe systems that lack long-range order, such as disordered or amorphous materials, where diffraction methods struggle.[10] It provides a powerful cross-validation tool when combined with XRD. For example, ssNMR can distinguish between polymorphs that have very similar PXRD patterns.
Alternative 3: Computational Crystal Structure Prediction (CSP)
CSP methods aim to predict the crystal structure of a molecule based solely on its chemical formula, from first principles.[12][14]
-
Expertise & Causality: CSP involves two main steps: generating a vast number of plausible crystal packing arrangements and then ranking them by their calculated lattice energy.[13] This is a complex optimization problem, often tackled with evolutionary algorithms or random sampling.[12] The most promising low-energy structures are then re-ranked using more accurate quantum mechanical calculations.[18]
-
Trustworthiness: CSP is not a replacement for experimental determination but a powerful complementary tool.[15] It can provide a landscape of possible polymorphs, helping to guide experimental screening. If an experimental PXRD pattern is obtained, it can be compared against the patterns calculated from the predicted structures to identify the correct one, bypassing the difficulty of solving the structure from the powder data alone.
Decision-Making Workflow
The choice of method depends on the nature of the sample and the research question. The following workflow illustrates a logical approach to structure determination.
Caption: Decision workflow for crystal structure determination.
Conclusion
Determining the crystal structure of this compound is a critical step in harnessing its potential. While single-crystal X-ray diffraction stands as the unequivocal gold standard, a robust scientific approach acknowledges its limitations and embraces a suite of powerful alternatives. Powder XRD offers a route when single crystals are elusive, NMR crystallography provides unparalleled insight into local structure and disorder, and computational prediction methods are revolutionizing our ability to anticipate and solve crystal structures. By judiciously selecting and often combining these techniques, researchers can confidently elucidate the solid-state architecture of this and other novel compounds, accelerating the journey from molecular design to real-world application.
References
-
NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ. [Link]
-
Crystal structure prediction - Wikipedia. Wikipedia. [Link]
-
Computational studies of crystal structure and bonding. PubMed. [Link]
-
Molecular crystal structures from powder X-ray diffraction techniques. Cardiff University. [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]
-
Daygroup - Crystal structure prediction. University of Cambridge. [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. ACS Publications. [Link]
-
X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. [Link]
-
Spiers Memorial Lecture: NMR crystallography. National Institutes of Health (NIH). [Link]
-
Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]
-
A Historical Perspective on NMR Crystallography. Royal Society of Chemistry. [Link]
-
3 Molecular structure from X-ray diffraction. Royal Society of Chemistry Publishing. [Link]
-
Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. National Institutes of Health (NIH). [Link]
-
(PDF) NMR Crystallography. ResearchGate. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. TOBCA. [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCrJ. [Link]
-
How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Crystal Structure And Hirshfeld Surface Analysis Of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1h-imidazole. Amrita Vishwa Vidyapeetham. [Link]
-
2-Chloro-4-nitro-1H-imidazole. National Institutes of Health (NIH). [Link]
Sources
- 1. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. How To [chem.rochester.edu]
- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spiers Memorial Lecture: NMR crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 13. Daygroup - Crystal structure prediction [sites.google.com]
- 14. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Molecular crystal structures from powder X-ray diffraction techniques [xray.cz]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Comparison Guide: UV-Vis Spectral Profiling of 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Content Type: Publish Comparison Guide Topic: UV-Vis Absorption Maxima of 1-(2-chloro-4-nitrophenyl)-1H-imidazole Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Significance
This compound is a critical intermediate in the synthesis of azole antifungals and a model compound for studying Steric Inhibition of Resonance (SIR) in N-aryl heterocycles. Unlike its planar analogs, this molecule exhibits a distinct spectral signature driven by the orthogonality of the imidazole and phenyl rings, induced by the ortho-chloro substituent.
This guide provides a technical comparison of its UV-Vis absorption maxima (
Technical Deep Dive: The "Push-Pull" Chromophore
The spectral behavior of this compound is governed by the interaction between the electron-donating imidazole ring (via N1) and the electron-withdrawing nitro group at the para position.
-
Electronic Push: The lone pair on the imidazole nitrogen (N1) can conjugate with the phenyl ring.[1]
-
Electronic Pull: The nitro group (-NO
) strongly withdraws electron density, typically inducing a bathochromic (red) shift.[1] -
The Twist (Steric Effect): The ortho-chloro group creates steric repulsion with the imidazole ring hydrogens (H2/H5).[1] This forces the imidazole ring out of coplanarity with the benzene ring, disrupting the conjugation pathway.
Consequence: The molecule exhibits a hypsochromic (blue) shift and reduced molar absorptivity (
Comparative Spectral Analysis
The following table contrasts the target compound with its direct structural analogs to isolate the effects of the nitro and chloro substituents.
Table 1: Comparative UV-Vis Absorption Maxima (Methanol/Ethanol)[1]
| Compound | Structure Description | Dominant | Electronic Mechanism |
| This compound | Target Compound | 280 – 300 nm * | Sterically Inhibited CT Twisted geometry reduces N |
| 1-(4-nitrophenyl)-1H-imidazole | Planar Reference | 310 – 315 nm | Full Conjugation Absence of ortho-Cl allows planarity; strong Charge Transfer (CT) band.[1] |
| 1-(2-chlorophenyl)-1H-imidazole | Non-Nitro Reference | ~210 – 230 nm | Localized |
| 2-Chloro-4-nitroaniline | Amine Analog | 370 – 380 nm | Strong Donor Amino group (-NH |
*Note: Exact maxima depend on solvent polarity (solvatochromism).[1] Polar protic solvents like methanol may stabilize the excited CT state, slightly influencing the peak position.
Structural Logic Diagram
The following diagram illustrates the relationship between structural modifications and observed spectral shifts.
Figure 1: Structural modifications driving the spectral shifts in N-aryl imidazoles.
Experimental Protocol: Determination of and
To ensure reproducible spectral data, the following self-validating protocol is recommended. This method accounts for the low solubility of aryl imidazoles in pure water and minimizes solvent cutoff interference.[1]
Reagents & Equipment[2][3]
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–500 nm).[1]
-
Cuvettes: Matched Quartz cells (1 cm path length).
Step-by-Step Workflow
-
Stock Preparation:
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why: Verifies Beer-Lambert Law compliance and prevents detector saturation.
-
-
Baseline Correction:
-
Measurement:
Experimental Workflow Diagram
Figure 2: Validated workflow for UV-Vis characterization of N-aryl imidazoles.
References
-
Balasubramanian, T. et al. (2024).[1] Steric Enhancement of Resonance - Evidence from Ultraviolet Spectral Study on some Halogeno- and Nitro-methoxyacetophenones. Zenodo.[1] Link
-
Monte, M. J. S. et al. (2013).[1] The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. Link[1]
-
NIST Chemistry WebBook. Benzamide, N-(2-chloro-4-nitrophenyl)- Spectral Data. National Institute of Standards and Technology.[1][2][3] Link[1]
-
PubChem. 1-(4-Nitrophenyl)-1H-imidazole Compound Summary. National Center for Biotechnology Information.[1] Link[1]
-
Sigma-Aldrich. 2-Chloro-4-nitrophenol Product Specification. Merck KGaA.[1][4] Link[1]
Sources
Technical Guide: Elemental Analysis & Purity Validation for 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Executive Summary & Compound Profile
1-(2-chloro-4-nitrophenyl)-1H-imidazole is a critical intermediate in the synthesis of imidazole-based antifungal agents and specific enzyme inhibitors. Its structural complexity—featuring a basic imidazole ring, an electron-withdrawing nitro group, and a halogen (chlorine)—presents unique challenges for characterization.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (CHN/Combustion Analysis) remains the "Gold Standard" for establishing bulk purity in pharmaceutical development. This guide details the theoretical calculation, compares the validation performance of CHN against Quantitative NMR (qNMR), and provides a field-proven protocol for handling the specific interferences caused by chlorine and nitro groups.
Compound Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆ClN₃O₂ |
| Molecular Weight | 223.62 g/mol |
| Key Challenges | Halogen interference (Cl), Nitrogen oxide formation (NO₂), Hygroscopicity |
Theoretical Elemental Analysis Calculation
To validate the synthesized product, experimental values must fall within ±0.4% of the theoretical values calculated below. This tolerance is the standard acceptance criterion for the Journal of Medicinal Chemistry and regulatory bodies like the FDA.
Atomic Weights (IUPAC Standards)
-
Carbon (C): 12.011
-
Hydrogen (H): 1.008
-
Nitrogen (N): 14.007
-
Chlorine (Cl): 35.45
-
Oxygen (O): 15.999
Step-by-Step Derivation
-
Calculate Total Molecular Weight (MW):
-
9 × C = 9 × 12.011 = 108.099
-
6 × H = 6 × 1.008 = 6.048
-
1 × Cl = 1 × 35.45 = 35.450
-
3 × N = 3 × 14.007 = 42.021
-
2 × O = 2 × 15.999 = 31.998
-
Total MW = 223.616 g/mol
-
-
Calculate Mass Percentages:
| Element | Mass Contribution | Calculation | Theoretical % |
| Carbon | 108.099 | (108.099 / 223.616) × 100 | 48.34% |
| Hydrogen | 6.048 | (6.048 / 223.616) × 100 | 2.70% |
| Nitrogen | 42.021 | (42.021 / 223.616) × 100 | 18.79% |
| Chlorine | 35.450 | (35.450 / 223.616) × 100 | 15.85% |
Note: Oxygen is typically calculated by difference in standard CHN analysis, but direct oxygen analysis is possible via pyrolysis.
Comparative Performance: CHN Analysis vs. Alternatives
For this specific molecule, standard combustion analysis faces interference from the chlorine atom (which can poison catalysts) and the nitro group (which can cause incomplete combustion). Below is an objective comparison of validation methods.
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Utility | Bulk Purity (Solvates, inorganics, water) | Specific Purity (Organic impurities only) | Identity Confirmation (Exact Mass) |
| Precision | ±0.3% - 0.4% absolute | ±0.5% - 1.0% relative | < 5 ppm mass error |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | < 1 mg (Destructive) |
| Interference Handling | High Risk: Cl requires Ag-wool trap; NO₂ requires Cu reduction. | Medium Risk: Solvent peaks may overlap; requires internal standard. | Low Risk: Ionization suppression may occur. |
| Blind Spots | Cannot identify what the impurity is. | Cannot detect inorganic salts or moisture easily. | Cannot quantify bulk purity reliably. |
| Verdict for this Molecule | Mandatory for publication/regulatory filing. | Recommended as orthogonal validation. | Insufficient for purity claims alone. |
Decision Logic for Validation
The following diagram illustrates the logical workflow for validating this compound, highlighting where CHN analysis fits into the broader analytical strategy.
Figure 1: Analytical workflow prioritizing Elemental Analysis for bulk purity confirmation.
Experimental Protocol: Handling Halogenated Nitro-Compounds
Analyzing this compound requires modifying standard CHN protocols to prevent chlorine interference and ensure complete combustion of the refractory imidazole ring.
Protocol Prerequisites
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Combustion Temperature: 980°C (Standard) or 1050°C (Boosted for heterocycles).
-
Carrier Gas: Helium (99.9995% purity).
Step-by-Step Methodology
1. Sample Preparation (Crucial for Hygroscopic Imidazoles)
Imidazoles are prone to trapping moisture and solvents.
-
Drying: Dry the sample under high vacuum (<1 mbar) at 60°C for 4 hours over P₂O₅.
-
Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule .
-
Why Tin? Tin undergoes a strong exothermic reaction with oxygen (flash combustion), raising the local temperature to ~1800°C, ensuring complete breakdown of the stable imidazole ring.
-
2. Managing Interferences (The "Sandwich" Technique)
The Chlorine atom (Cl) and Nitro group (NO₂) require specific additives in the combustion tube.
-
The Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the tin capsule with the sample.
-
Reason: These act as oxygen donors and combustion aids to prevent the formation of refractory carbon nitrides often seen with imidazole derivatives.
-
-
The Scrubber (Silver Wool): Ensure the reduction tube contains a zone of Silver Wool heated to ~600-850°C.
-
Mechanism:
. This traps the chlorine. Without this, Cl₂ gas will pass to the thermal conductivity detector (TCD) and interfere with the Nitrogen signal, yielding falsely high N values.
-
3. Combustion & Reduction Cycle
-
Oxidation: Sample is dropped into the combustion tube (980°C+).
- (Trapped by Ag)
-
Reduction: Gases pass through Copper (Cu) wires at 650°C.
- (Critical for nitro compounds).
-
Excess
is removed ( ).
4. Detection
-
Gases (
) are separated via a GC column and detected by TCD.
Troubleshooting Data Deviations
| Observation | Likely Cause | Corrective Action |
| High %C (+1-2%) | Trapped solvent (e.g., EtOAc, DCM). | Dry sample at higher temp/vacuum. Run 1H NMR to confirm solvent. |
| Low %C, Low %N | Incomplete combustion (Ash formation). | Increase O₂ flow; add V₂O₅ combustion aid. |
| High %N | Chlorine interference (Cl reading as N). | Replace Silver Wool trap; check reduction tube capacity. |
| Low %H | Sample is extremely dry or hygroscopic handling error. | Handle in glovebox if necessary; ensure rapid weighing. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Halogenated Compounds. (2020). Exeter Analytical Technical Note 104. Dealing with interfering elements in CHN analysis. Link
-
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 20: Combustion Analysis). Link
-
PubChem. (2024). Compound Summary for this compound. National Library of Medicine. Link
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
